molecular formula C6H4BrN3 B1358548 5-Amino-6-bromopyridine-2-carbonitrile CAS No. 849353-22-6

5-Amino-6-bromopyridine-2-carbonitrile

Cat. No.: B1358548
CAS No.: 849353-22-6
M. Wt: 198.02 g/mol
InChI Key: JSBOFKIYFOMPIY-UHFFFAOYSA-N
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Description

5-Amino-6-bromopyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBOFKIYFOMPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640030
Record name 5-Amino-6-bromopyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-22-6
Record name 5-Amino-6-bromopyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-bromo-2-pyridinecarbonitrile
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Foundational & Exploratory

5-Amino-6-bromopyridine-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile: Properties, Reactivity, and Synthetic Utility

Executive Summary

This compound is a trifunctional heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its structure incorporates a nucleophilic amino group, a versatile bromine atom ideal for cross-coupling reactions, and a nitrile group that can serve as a metabolic anchor, a hydrogen bond acceptor, or a precursor for other functional groups. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known and predicted chemical properties of this valuable building block. By synthesizing data from structurally related analogues, this document offers a predictive framework for its spectroscopic signature, outlines plausible synthetic strategies, details its reactivity profile, and summarizes critical safety and handling protocols.

Molecular Overview and Structural Features

This compound is a substituted pyridine derivative. The strategic placement of its three functional groups dictates its unique electronic properties and chemical behavior.

IUPAC Name: this compound Molecular Formula: C₆H₄BrN₃[1] CAS Number: 886365-33-3

Synthetic_Workflow Figure 2: Proposed Synthetic Workflow start 2,6-Diamino-5-bromopyridine (Starting Material) step1 Step 1: Diazotization & Sandmeyer Reaction Reagents: NaNO₂, H₂SO₄, then CuCN start->step1 intermediate This compound (Target Molecule) step1->intermediate

Caption: Proposed Synthetic Workflow

Experimental Protocol (Conceptual):

  • Diazotization: Dissolve the starting material, 2,6-diamino-5-bromopyridine, in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the intermediate diazonium salt at the C2 position. The causality here is critical: the primary aromatic amine at the C2 position is selectively converted to a diazonium salt, an excellent leaving group, while the C6 amine remains protonated and less reactive under these conditions.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is displaced by the cyanide nucleophile, yielding the target molecule, this compound.

  • Workup and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified using column chromatography.

Reactivity Profile

The molecule's three functional groups provide distinct handles for further chemical modification, making it a highly versatile intermediate.

Caption: Key Reaction Sites

  • The Bromo Group (at C6): This is the most versatile site for building molecular complexity. The bromine atom is positioned ortho to the ring nitrogen, making it highly activated for palladium-catalyzed cross-coupling reactions. [2]This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkyne groups via Suzuki, Buchwald-Hartwig amination, Sonogashira, and other related transformations. The choice of a palladium catalyst and ligand system is crucial and must be optimized for substrate and coupling partner.

  • The Amino Group (at C5): This group can function as a nucleophile, undergoing acylation or alkylation. It can also be a directing group in further electrophilic aromatic substitutions, although the ring is generally deactivated. For many synthetic sequences, it is advantageous to protect the amino group (e.g., as a Boc-carbamate) to prevent unwanted side reactions before proceeding with cross-coupling at the bromo position. []* The Nitrile Group (at C2): The nitrile is relatively robust but can be transformed under specific conditions. [4]It can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. In drug design, the nitrile group is often valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. [4]

Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups makes this compound an attractive scaffold in drug discovery. [5]It provides a rigid core that can be elaborated in three different vectors, enabling the rapid generation of compound libraries for screening against biological targets. The pyridine core is a common motif in pharmaceuticals, and this building block allows for systematic exploration of the chemical space around it. For instance, the amino group can interact with acidic residues in a protein active site, while the nitrile can engage with hydrogen bond donors. The C6 position can be functionalized via cross-coupling to target hydrophobic pockets or introduce additional pharmacophoric elements.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aminobromopyridines and bromopyridine carbonitriles can be used to establish safe handling procedures. [6][7][8][9]

Hazard Category GHS Hazard Statements Precautionary Measures
Acute Toxicity H302: Harmful if swallowed. [6][9] H312: Harmful in contact with skin. [6] H332: Harmful if inhaled. [6] P264: Wash hands thoroughly after handling. [8][9] P270: Do not eat, drink or smoke when using this product. [8][9]
Skin/Eye Irritation H315: Causes skin irritation. [6][7][9] H319: Causes serious eye irritation. [6][9] P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][9]

| Respiratory | H335: May cause respiratory irritation. [6][7][9]| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9] P271: Use only outdoors or in a well-ventilated area. [8][9]|

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid generating dust.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended. [10]

References

  • LookChem. (n.d.). Cas 886365-31-7, 5-Bromo-2-chloroisonicotinic acid. Retrieved from [Link]

  • ChemBK. (2024). 5-Amino-2-Bromopyridine. Retrieved from [Link]

  • ResearchGate. (2007). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS 886365-31-7 | 5-Bromo-2-chloroisonicotinic Acid. Retrieved from [Link]

  • MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • National Institutes of Health. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ibli. (2024). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • National Institutes of Health. (2012). Drug discovery and development: Role of basic biological research. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-bromopyridine-3-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-6-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in the field of medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its role in the creation of innovative kinase inhibitors.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 849353-22-6[1]

This compound is characterized by a pyridine ring substituted with an amino group at the 5-position, a bromine atom at the 6-position, and a cyano group at the 2-position. This strategic placement of functional groups dictates its chemical behavior and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄BrN₃[1]
Molecular Weight198.02 g/mol
AppearanceWhite to brown powder, crystalline powder, or chunks[2]
Melting Point148-152 °C[2]
SolubilitySoluble in Methanol[3]

Note: Some physical properties are for closely related isomers and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages the reactivity of the pyridine ring. A common synthetic strategy involves the bromination of a 5-aminopyridine precursor.

Experimental Protocol: Synthesis via Bromination of 5-Amino-2-pyridinecarbonitrile

This protocol is based on established methodologies for the bromination of activated pyridine rings.[4]

Materials:

  • 5-Amino-2-pyridinecarbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction vessel with inert gas inlet

  • Temperature control system

Procedure:

  • Dissolve 5-Amino-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start: 5-Amino-2-pyridinecarbonitrile dissolve Dissolve in anhydrous acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Stir at room temperature (12-24h) add_nbs->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End Product: This compound purify->end

Caption: A typical workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

  • Amino Group (-NH₂): The amino group is a nucleophilic center and can participate in various reactions, including acylation, alkylation, and the formation of heterocyclic rings. It also acts as an activating group, increasing the electron density of the pyridine ring and influencing the regioselectivity of electrophilic substitution reactions.

  • Bromine Atom (-Br): The bromine atom is a good leaving group, making the 6-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. It is also a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Nitrile Group (-CN): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic systems.[5] Its electron-withdrawing nature also influences the reactivity of the pyridine ring.

G

Sources

synthesis of 5-Amino-6-bromopyridine-2-carbonitrile from 5-aminopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-6-bromopyridine-2-carbonitrile

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. The synthesis is achieved via a regioselective electrophilic aromatic substitution reaction, specifically the bromination of 5-aminopyridine-2-carbonitrile. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters, safety considerations, and analytical validation methods. The target audience for this guide includes researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine core with strategically positioned amino, bromo, and cyano groups, makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] These functional groups serve as reactive handles for a variety of subsequent chemical transformations:

  • Nucleophilic Substitution: The bromine atom at the 6-position is susceptible to displacement by various nucleophiles, enabling the introduction of diverse functionalities.[1]

  • Coupling Reactions: The amino group can participate in coupling reactions to form new carbon-nitrogen bonds, essential for constructing larger, more complex molecules.[1]

  • Cyclization Reactions: The compound can be a precursor for creating novel fused heterocyclic systems.[1]

Due to this versatility, this compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for developing kinase inhibitors used in oncology and treatments for inflammatory conditions.[2] This guide presents a reliable and reproducible method for its preparation from the readily available precursor, 5-aminopyridine-2-carbonitrile.

Synthetic Strategy and Mechanistic Rationale

The conversion of 5-aminopyridine-2-carbonitrile to this compound is achieved through an electrophilic aromatic substitution (SEAr) reaction. The core of this strategy lies in understanding the directing effects of the substituents on the pyridine ring to achieve high regioselectivity.

Directing Effects and Regioselectivity

The pyridine ring is inherently electron-deficient compared to benzene. However, the substituents present on the starting material, 5-aminopyridine-2-carbonitrile, govern the position of the incoming electrophile (Br+).

  • Amino Group (-NH2) at C5: This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring system through resonance. It is a strong ortho, para director.

  • Cyano Group (-CN) at C2: This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta director.

The activating effect of the amino group overwhelmingly dictates the position of electrophilic attack. The positions ortho to the amino group are C4 and C6. The C6 position is sterically less hindered and is strongly activated, making it the most probable site for bromination. The deactivating cyano group further disfavors substitution at the C3 and C5 positions. This confluence of electronic effects leads to the highly regioselective formation of the desired product.

Choice of Brominating Agent

While elemental bromine (Br2) can be used, it is highly reactive and can lead to over-bromination, forming byproducts like 2-amino-3,5-dibromopyridine.[3][4] A milder and more selective brominating agent is therefore preferred for this synthesis.

N-Bromosuccinimide (NBS) is the reagent of choice.[5][6] It serves as a source of electrophilic bromine (Br+) under controlled conditions. Its use minimizes the formation of undesirable side products and avoids the handling hazards associated with volatile and highly corrosive liquid bromine.[7]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[8] Recent computational studies suggest that the reaction may follow a direct addition-elimination pathway rather than forming a distinct Wheland intermediate in some cases, but the classical model remains a powerful predictive tool for understanding reactivity.[9]

Caption: General mechanism for electrophilic bromination.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes adherence to standard safety practices.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-aminopyridine-2-carbonitrile≥98%CommercialStarting Material
N-Bromosuccinimide (NBS)≥98%CommercialBrominating Agent
Acetonitrile (CH3CN)AnhydrousCommercialReaction Solvent
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO3)ACS GradeIn-house prepFor quenching
Brine (Saturated NaCl)ACS GradeIn-house prepFor washing
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercialDrying Agent
Round-bottom flask, magnetic stirrer, condenser--Standard glassware
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254CommercialFor reaction monitoring
Step-by-Step Synthesis Procedure

Caption: Overall experimental workflow.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminopyridine-2-carbonitrile (e.g., 5.0 g, 41.6 mmol). Add anhydrous acetonitrile (100 mL) and stir until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of NBS: While stirring vigorously, add N-Bromosuccinimide (e.g., 7.78 g, 43.7 mmol, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add saturated aqueous sodium bicarbonate solution (~50 mL) to quench any unreacted NBS and the succinimide byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Expected Results
ParameterExpected Value
Product Appearance Off-white to light yellow solid
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Yield 75-90% (after purification)
Purity (by HPLC) >98%
Melting Point Varies, typically reported in literature

Safety and Handling

  • N-Bromosuccinimide (NBS): Is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Acetonitrile: Is flammable and toxic. Avoid contact with skin and inhalation of vapors.

  • Dichloromethane: Is a suspected carcinogen. All handling should be performed in a fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivated NBS.Allow the reaction to stir for a longer period. Use a fresh, high-purity batch of NBS.
Low Yield Product loss during work-up or purification. Inefficient extraction.Ensure pH is basic before extraction. Perform extractions thoroughly. Optimize recrystallization solvent system.
Presence of Di-bromo byproduct Reaction temperature was too high. Excess NBS used.Maintain a low temperature during NBS addition. Use no more than 1.05 equivalents of NBS.

Conclusion

The via electrophilic bromination with N-Bromosuccinimide is a robust and efficient method. The high regioselectivity is driven by the powerful activating effect of the C5-amino group. This protocol provides a reliable pathway for producing high-purity material, which is essential for its application as a key intermediate in the development of novel therapeutics. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yield and minimizing byproduct formation.

References

  • Bell, R. P., & Ridd, J. H. (1952). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Renau, T. E., et al. (1996). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. Available at: [Link]

  • Katritzky, A. R., & Johnson, C. D. (1969). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Liu, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

  • Extance, A. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Kappe, C. O. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

  • Ryzhkova, Y. E., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

  • Jampilek, J., et al. (2013). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. PubMed. Available at: [Link]

  • Fernandes, C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

Sources

A Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-6-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of an electron-donating amino group, an inductively withdrawing bromo group, and a strongly electron-withdrawing cyano group on a pyridine scaffold creates a nuanced electronic landscape. This guide provides an in-depth analysis of the molecule's reactive sites, delineating its nucleophilic and electrophilic characteristics. We will explore the electronic interplay of the substituents, identify the primary centers for both nucleophilic and electrophilic attack, and provide field-proven protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important building block.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. Their ability to engage in hydrogen bonding and their inherent metabolic stability make them privileged scaffolds. This compound, in particular, offers a rich platform for molecular elaboration due to its multiple, orthogonally reactive functional groups.[1] The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is further modulated by its substituents.[1][2] Understanding the precise location of electron-rich (nucleophilic) and electron-poor (electrophilic) centers is paramount for predicting reactivity and designing efficient synthetic routes. This guide aims to provide a comprehensive, mechanistically grounded overview of this molecule's chemical personality.

Molecular Structure and Electronic Landscape Analysis

The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents on the pyridine ring.

  • Pyridine Nitrogen (N1): As an sp²-hybridized nitrogen within an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I), reducing the overall electron density of the ring system.[2]

  • Cyano Group (-CN) at C2: This group is powerfully electron-withdrawing through both induction (-I) and resonance (-M effects), significantly lowering the electron density at the ortho (C3) and para (C5) positions.[1]

  • Amino Group (-NH₂) at C5: This is a strong electron-donating group primarily through a positive resonance effect (+M), where its lone pair of electrons delocalizes into the ring. This effect increases the electron density, especially at the ortho (C4, C6) and para (N1, though less impactful here) positions. It also has a weaker, opposing -I effect.[3]

  • Bromo Group (-Br) at C6: Halogens exhibit a dual nature. They are electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). For bromine, the inductive effect typically dominates, contributing to the electrophilic character of the carbon to which it is attached.

This "push-pull" system, with the electron-donating amino group and the electron-withdrawing cyano and bromo groups, creates a highly polarized molecule with distinct regions of reactivity.[1]

Caption: Diagram 1: Electronic effects of substituents.

Analysis of Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[4]

  • Primary Site: Exocyclic Amino Group (N of -NH₂) The most potent nucleophilic center in the molecule is the nitrogen atom of the C5-amino group. Its lone pair of electrons is readily available for donation. This nucleophilicity makes it susceptible to reactions with a wide range of electrophiles.

    • Common Reactions: Acylation, alkylation, sulfonylation, and participation in coupling reactions to form new carbon-nitrogen bonds.[1]

  • Secondary Site: Pyridine Ring Nitrogen (N1) The lone pair on the pyridine nitrogen is also a potential nucleophilic site. However, its nucleophilicity is significantly attenuated compared to the exocyclic amino group. This is due to its sp² hybridization (more s-character holds electrons closer to the nucleus) and the powerful electron-withdrawing effect of the adjacent C2-cyano group.

    • Common Reactions: Protonation under acidic conditions or coordination to Lewis acids/metal centers.

  • Tertiary Sites: Ring Carbons While the amino group donates electron density to the ring, the combined withdrawing power of the ring nitrogen, cyano group, and bromine atom makes electrophilic aromatic substitution (SEAr) extremely difficult. The ring is considered deactivated towards electrophilic attack.[1] However, the push-pull electronics result in the 3-position being the most electron-rich carbon, though still not highly reactive toward electrophiles.[1]

Analysis of Electrophilic Sites

Electrophiles are electron-deficient species that accept an electron pair to form a new bond.[4] The electron-deficient nature of the pyridine ring, amplified by the substituents, creates several key electrophilic centers.

  • Primary Sites: C6 and C2 Carbons The carbons at the 6- and 2-positions are the most significant electrophilic sites, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

    • C6 (Carbon-bearing Bromine): This is a prime site for SNAr. The reaction is activated by several factors:

      • The bromine atom is a good leaving group.

      • The position is ortho to the electron-withdrawing pyridine nitrogen.[2][5]

      • The negative charge of the intermediate (Meisenheimer complex) is effectively stabilized through resonance, including a resonance structure that places the charge on the electronegative pyridine nitrogen.[5][6]

    • C2 (Carbon-bearing Cyano): This position is also highly activated towards nucleophilic attack due to its ortho relationship to the pyridine nitrogen and the strong withdrawing nature of the cyano group. While the cyano group itself is not a typical leaving group in SNAr, its presence makes the C2 position highly electrophilic.

  • Secondary Site: Cyano Group Carbon The carbon atom of the nitrile group is inherently electrophilic. It can be attacked by strong nucleophiles, leading to reactions such as:

    • Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.

    • Reduction: Conversion to an aminomethyl group.

    • Addition: Attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Field-Proven Synthetic Applications & Protocols

The unique reactivity profile of this compound makes it a versatile synthetic intermediate. The C6-Br bond is particularly valuable as a handle for diversification.

Nucleophilic Aromatic Substitution (SNAr) at C6

This is one of the most common and reliable transformations for this substrate. The bromine at the 6-position is readily displaced by a variety of nucleophiles.[1]

Caption: Diagram 2: SₙAr reaction workflow.

Exemplary Protocol: Synthesis of 5-Amino-6-(morpholino)pyridine-2-carbonitrile

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or NMP) is added morpholine (1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Execution: The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until consumption of the starting material.

  • Work-up & Purification: The mixture is cooled to room temperature, diluted with water, and the resulting precipitate is collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent handle for Pd-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[7]

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species (boronic acid or ester) to form a new C-C bond.[8][9] It is widely used to synthesize biaryl compounds.[10]

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd_complex R¹-Pd(II)L₂-X add->pd_complex trans Transmetalation pd_complex->trans pd_r1r2 R¹-Pd(II)L₂-R² trans->pd_r1r2 elim Reductive Elimination pd_r1r2->elim elim->pd0 Catalyst Regeneration product R¹-R² (Product) elim->product arx Ar-Br (Substrate) arx->add boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->trans base Base base->trans caption Diagram 3: Simplified Suzuki coupling catalytic cycle.

Caption: Diagram 3: Simplified Suzuki coupling catalytic cycle.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq.).[2]

  • Solvent Addition: Add a degassed solvent system, often a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.[2]

Quantitative Reactivity Data

Table 1: Predicted Reactive Sites and Corresponding Transformations

SiteTypeRelative ReactivityCommon Transformations
N of -NH₂ (C5)NucleophilicHighAcylation, Alkylation, Buchwald-Hartwig Amination
C6 (C-Br)ElectrophilicHighNucleophilic Aromatic Substitution (SNAr), Suzuki, Sonogashira, Heck, and other Pd-catalyzed cross-couplings
C of -CN (C2)ElectrophilicModerateHydrolysis, Reduction, Grignard Addition
N1 (Pyridine N)NucleophilicLowProtonation, Lewis Acid Coordination
C2 (C-CN)ElectrophilicHigh (for SNAr)Nucleophilic Attack (activated by N1 and CN)

Conclusion

This compound is a synthetically powerful building block characterized by a clear hierarchy of reactive sites. The exocyclic amino group serves as the primary nucleophilic center, while the C6 carbon, bearing a bromine leaving group, is the most potent electrophilic site for both SNAr and metal-catalyzed cross-coupling reactions. The cyano group offers a secondary electrophilic handle for further functionalization. By understanding the intricate electronic interplay of the substituents, chemists can strategically and selectively manipulate this molecule to construct complex molecular architectures relevant to the fields of drug discovery and materials science.

References

  • Benchchem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Benchchem. (n.d.). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.
  • Smolecule. (2023, August 15). This compound.
  • Benchchem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
  • Franzen, J. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. DOI:10.1039/D4DT01399A.
  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles.

Sources

An In-depth Technical Guide to the Characterization of Solubility and Stability for 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Amino-6-bromopyridine-2-carbonitrile is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring amino, bromo, and cyano groups, offers multiple reaction sites for the synthesis of more complex molecules.[1] However, the successful application of this compound in drug discovery and development pipelines is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize these critical attributes. In the absence of extensive published data for this specific molecule, this document outlines robust, field-proven methodologies and explains the scientific rationale behind each experimental choice. We present detailed protocols for determining thermodynamic solubility, assessing stability under forced degradation conditions, and developing the necessary analytical methods for accurate quantification.

Introduction to this compound

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its characterization. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 849353-22-6[1]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1]
Canonical SMILES C1=CC(=C(N=C1C#N)Br)N[1]
InChI Key JSBOFKIYFOMPIY-UHFFFAOYSA-N[1]

Note: Physical properties such as melting point, boiling point, and pKa have not been empirically determined in publicly available literature and would need to be established experimentally.

Scientific and Industrial Significance

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups on this compound makes it a highly valuable synthetic intermediate:

  • The bromo substituent is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The amino group can act as a nucleophile, a base, or a site for diazotization, enabling a wide range of derivatization chemistries.

  • The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cyclization reactions.

The interplay of an electron-donating amino group and electron-withdrawing cyano and bromo groups creates a unique electronic profile that influences both its reactivity and its physicochemical properties.[1] A comprehensive understanding of its solubility and stability is therefore non-negotiable for its effective use in multi-step syntheses and for the developability of any resulting drug candidates.

Comprehensive Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a compound's bioavailability and its utility in various experimental assays. Poor solubility can lead to unreliable biological data and significant formulation challenges. We will describe a systematic approach to measure thermodynamic solubility, which represents the true equilibrium point and is the gold standard for developability assessment.

Proposed Experimental Methodology: The Shake-Flask Method

The shake-flask method, as described by regulatory bodies and in foundational literature, is the definitive technique for determining thermodynamic solubility.[3] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices:

  • Solvent Selection: A panel of solvents is chosen to represent a range of polarities and functionalities relevant to drug discovery, from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation.

  • Equilibration Time: A 24 to 48-hour incubation period is typically sufficient to ensure that a true equilibrium between the solid and dissolved states is achieved. Shorter times risk underestimating the true solubility.

  • Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, controlled temperature (e.g., 25°C) to ensure reproducibility.

Step-by-Step Protocol: Thermodynamic Solubility Determination
  • Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of 1.5 mL glass vials. Rationale: Using a visible excess of solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add 1.0 mL of each selected solvent (see Table 2.1) to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (25°C). Agitate for 24 hours.

  • Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle. For a more robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet at the bottom of the vial.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 2.3) against a standard curve prepared from a known stock solution of the compound.

Analytical Quantification: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for quantifying small molecules in solubility and stability studies.[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for pyridine-containing molecules.[4] Rationale: The acid improves peak shape by ensuring the amino group is protonated.

  • Detection: UV detection at a wavelength of maximum absorbance (λ-max), to be determined by a UV scan.

  • Validation: The method must be validated for linearity, accuracy, and precision to ensure trustworthy results.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. While no specific data exists for the target compound, data from a close isomer, 6-Amino-5-bromopyridine-3-carbonitrile , shows an aqueous solubility of 27.8 µg/mL at pH 7.4.[5] This suggests that our target compound is likely to be a low-solubility compound, making this characterization essential.

Table 2.1: Template for Solubility Data of this compound

Solvent System Polarity Index Expected Use Measured Solubility (µg/mL) Measured Solubility (mM)
Phosphate Buffered Saline (PBS), pH 7.4 9.0 In vitro biological assays
0.1 N HCl, pH 1.2 N/A Simulated gastric fluid
Water 9.0 General reference
Methanol 6.6 Protic organic solvent
Ethanol 5.2 Common formulation solvent
Acetonitrile (ACN) 6.2 Aprotic organic solvent
Dimethyl Sulfoxide (DMSO) 7.2 Stock solution solvent

| Dichloromethane (DCM) | 3.4 | Non-polar organic solvent | | |

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Weigh excess solid into vials B Add selected solvents A->B C Agitate at 25°C for 24h B->C D Centrifuge for phase separation C->D E Sample and dilute supernatant D->E F Quantify via validated HPLC-UV E->F Result Report Solubility Data (µg/mL and mM) F->Result

Caption: Workflow for Thermodynamic Solubility Measurement.

Chemical Stability Assessment

Expertise & Experience: A compound's stability profile dictates its shelf-life, storage requirements, and compatibility with formulation excipients. Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions (e.g., extreme pH, oxidation, heat, light) to accelerate decomposition.

Proposed Experimental Design: Forced Degradation Studies

The goal is to achieve 5-10% degradation of the parent compound to ensure that degradation products can be adequately resolved and detected.

Causality Behind Experimental Choices:

  • Acid/Base Hydrolysis: The nitrile and amide (from potential hydrolysis of the nitrile) functionalities are susceptible to hydrolysis. Testing at low and high pH is critical.

  • Oxidative Stress: The electron-rich amino-pyridine ring system could be susceptible to oxidation. Hydrogen peroxide is used as a standard oxidative agent.

  • Thermal Stress: This assesses the intrinsic stability of the molecule in both solid and solution states, which is crucial for determining handling and storage conditions.

  • Photostability: Many aromatic and heterocyclic compounds are light-sensitive. This test, conducted according to ICH Q1B guidelines, is essential for packaging and handling decisions.

Step-by-Step Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal (Solution): Heat 1 mL of the stock solution at 60°C for 48 hours.

    • Photostability (Solid): Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, alongside a non-stressed control sample (t=0), using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The key requirement is that the peaks of any degradation products are well-resolved from the parent compound peak.

  • Methodology: Use the same RP-HPLC setup as described in Section 2.3.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. The parent peak in all stressed samples must be spectrally pure, confirming no co-elution with degradants.[6]

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer can help identify the mass of the degradation products, providing valuable insights into the degradation pathways.

Data Presentation and Interpretation

Results should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradation products under each stress condition.

Table 3.1: Template for Forced Degradation Stability Data

Stress Condition Duration/Temp % Parent Compound Remaining % Area of Major Degradants Observations
Control (t=0) N/A 100% 0% No degradation
0.5 N HCl 24h / 60°C
0.5 N NaOH 4h / RT
3% H₂O₂ 24h / RT
Heat (Solution) 48h / 60°C

| Light (Solid, ICH Q1B) | N/A | | | |

Workflow for Stability Assessment

G cluster_prep Stress Sample Preparation cluster_analysis Analysis A Prepare 1 mg/mL stock solution B Aliquot and apply stress conditions (Acid, Base, H2O2, Heat, Light) A->B D Analyze stressed samples vs. control B->D C Develop Stability-Indicating HPLC-PDA Method C->D E Assess peak purity and quantify degradation D->E Result Identify Degradation Pathways & Establish Stability Profile E->Result

Caption: Workflow for Forced Degradation Stability Studies.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, precautions must be inferred from structurally related compounds.

Hazard Profile (Inferred):

  • Acute Toxicity: Compounds like 5-Bromopyridine-2-carbonitrile are toxic if swallowed.[7]

  • Skin Irritation: The majority of related bromo-amino-pyridines are known to cause skin irritation.[7][8]

  • Eye Damage: Serious eye irritation or damage is a common hazard for this chemical class.[7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Avoid generating dust.[9]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Recommended Storage Conditions:

  • Store in a tightly sealed container to prevent moisture ingress.[10]

  • Keep in a cool, dry, and dark place to minimize thermal and photodegradation.[4]

  • Store away from strong oxidizing agents.[9]

Conclusion

While this compound is a promising synthetic intermediate, its physicochemical properties are currently uncharacterized. This guide provides a comprehensive and scientifically rigorous framework for elucidating its solubility and stability profiles. By following the detailed protocols for thermodynamic solubility determination via the shake-flask method and assessing chemical robustness through forced degradation studies, researchers can generate the critical data needed to support its use in drug discovery and chemical development. The implementation of validated, stability-indicating analytical methods is paramount to ensuring the integrity of this data. This foundational knowledge is indispensable for making informed decisions regarding formulation, storage, and the overall progression of projects utilizing this versatile molecule.

References

  • GHS 11 (Rev.11) SDS for 5-Bromo-2-cyanopyridine. XiXisys. [Link]

  • 5-Amino-2-Bromopyridine - Physico-chemical Properties. ChemBK. [Link]

  • 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154. PubChem. [Link]

  • 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250. PubChem. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

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The Versatile Synthon: A Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Amino-6-bromopyridine-2-carbonitrile has emerged as a highly versatile and valuable synthon. Its unique trifunctional nature, featuring a nucleophilic amino group, a readily displaceable bromine atom, and a versatile cyano group on an electron-deficient pyridine core, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in key synthetic methodologies. The strategic positioning of its functional groups allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The pyridine ring, being inherently electron-deficient, activates the C-Br bond at the 6-position towards nucleophilic substitution and, more significantly, towards oxidative addition in palladium-catalyzed cross-coupling reactions. The amino group at the 5-position and the cyano group at the 2-position further modulate the electronic properties of the pyridine ring, influencing its reactivity and providing additional handles for synthetic diversification.[1]

Key Synthetic Applications

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the elaboration of this compound. The bromine atom at the 6-position serves as an excellent handle for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

The Suzuki-Miyaura reaction provides a robust method for the formation of C-C bonds, allowing for the synthesis of 5-amino-6-arylpyridine-2-carbonitriles. These structures are prevalent in a number of biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v), via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-rich and sterically unhindered arylboronic acids, Pd(PPh₃)₄ is often sufficient. However, for more challenging substrates, including electron-deficient or sterically hindered boronic acids, more sophisticated ligand systems such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may be necessary to promote efficient oxidative addition and reductive elimination.[2][3]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] An inorganic base like K₂CO₃ or K₃PO₄ is commonly employed to activate the boronic acid. The choice of base can also influence the reaction rate and the suppression of side reactions.

  • Solvent: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)100892
33-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DME/H₂O (4:1)851678
42-Thienylboronic acidPd(dppf)Cl₂ (4)-Na₂CO₃Dioxane/H₂O (4:1)1001088

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation Complex->Product R-B(OH)2 R'-B(OH)2 + Base R-B(OH)2->Transmetalation Complex Ar-Br This compound Ar-Br->Oxidative Addition Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-substituted 5,6-diaminopyridine-2-carbonitriles, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates.

Reaction Setup:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium pre-catalyst, which contains a bulky, electron-rich phosphine ligand, is critical for the success of the Buchwald-Hartwig amination.[5] Ligands like RuPhos and BrettPhos are highly effective for the coupling of a broad range of primary and secondary amines.[1][6]

  • Base: A strong base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[7] NaOtBu is a common choice, but for substrates with base-sensitive functional groups, other bases like LHMDS or K₃PO₄ may be employed, sometimes requiring higher reaction temperatures.[6]

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are frequently used due to their high boiling points and ability to dissolve the reactants and catalyst.

Data Presentation: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | RuPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 6 | 90 | | 2 | Morpholine | BrettPhos Pd G3 (2) | LHMDS | 1,4-Dioxane | 90 | 12 | 85 | | 3 | Benzylamine | XPhos Pd G3 (3) | K₃PO₄ | Toluene | 110 | 18 | 75 | | 4 | n-Butylamine | RuPhos Pd G3 (2) | NaOtBu | 1,4-Dioxane | 80 | 8 | 93 |

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition Oxidative Addition Amine_Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative_Addition->Amine_Coordination Deprotonation Ar-Pd(II)(NR'R'')L Amine_Coordination->Deprotonation Deprotonation Deprotonation->Pd(0)L Reductive Elimination Product Ar-NR'R'' Deprotonation->Product Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation Ar-Br This compound Ar-Br->Oxidative_Addition

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Synthesis of Fused Heterocycles: Construction of Pyrido[2,3-b]pyrazines

The ortho-amino-nitrile functionality of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[8]

Experimental Protocol: General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines

This protocol describes a general approach for the cyclocondensation reaction.

Reaction Setup:

  • In a round-bottom flask, dissolve the 5-amino-6-substituted-pyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Add a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) (1.0-1.2 equiv.).

  • The reaction can be performed under neutral, acidic (e.g., catalytic acetic acid), or basic (e.g., piperidine) conditions, depending on the specific substrates.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Reactants: The ortho-disposition of the amino and cyano groups is key for the cyclization to occur. The reaction proceeds through the initial formation of an imine between the amino group and one of the carbonyls of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization of the nitrile group onto the second carbonyl, and subsequent aromatization.

  • Reaction Conditions: The choice of solvent and catalyst (if any) depends on the reactivity of the starting materials. For activated dicarbonyl compounds, the reaction may proceed under neutral conditions. For less reactive substrates, acid or base catalysis can facilitate the condensation and cyclization steps.

Visualization: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido_Pyrazine_Synthesis Start 5-Amino-6-substituted-pyridine-2-carbonitrile Intermediate Imine Intermediate Start->Intermediate Condensation Dicarbonyl + 1,2-Dicarbonyl Compound Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Pyrido[2,3-b]pyrazine Aromatization->Product

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.

Spectroscopic Data of Representative Derivatives

The following table provides representative spectroscopic data for a product of a Suzuki-Miyaura coupling reaction.

Compound1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (101 MHz, DMSO-d6) δ (ppm)MS (ESI) m/z
5-Amino-6-(4-methoxyphenyl)pyridine-2-carbonitrile7.95 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.4 Hz, 1H), 6.20 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)160.2, 158.5, 149.8, 140.1, 130.5, 128.9, 117.8, 114.5, 108.9, 95.6, 55.3226.1 [M+H]⁺

Conclusion and Future Outlook

This compound has proven to be a cornerstone building block in modern organic synthesis. Its trifunctional nature allows for a wide range of synthetic manipulations, providing access to a diverse array of complex nitrogen-containing heterocycles. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as its utility in the synthesis of fused heterocyclic systems, underscore its importance in drug discovery and materials science. As the demand for novel and structurally diverse molecules continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in advancing these fields.

References

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  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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  • Barone, G., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
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  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33861-33875.
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potential applications of 5-Amino-6-bromopyridine-2-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Amino-6-bromopyridine-2-carbonitrile

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful therapeutic agents. These are known as "privileged structures" for their ability to bind to multiple biological targets with high affinity. The pyridine scaffold is a quintessential example of such a structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal starting point for drug design.

Within this class, the 2-aminopyridine moiety has emerged as a particularly powerful pharmacophore, celebrated for its role in crafting molecules with diverse biological activities, from anticancer to antiviral agents.[3][4] This guide focuses on a highly functionalized and strategically important derivative: This compound . This molecule is not merely a chemical intermediate; it is a versatile building block engineered for efficient and targeted drug discovery. Its three distinct functional groups—a reactive bromine atom, a key amino group, and a versatile cyano group—provide a trifecta of chemical handles for constructing complex and potent bioactive compounds.[5] This document will explore the reactivity profile of this scaffold and its vast potential applications, with a primary focus on the development of next-generation kinase inhibitors.

Section 1: Physicochemical Properties and Reactivity Profile

The therapeutic potential of this compound is intrinsically linked to its unique electronic architecture and the distinct reactivity of its functional groups. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is predisposed to nucleophilic attack, particularly at positions ortho and para to the nitrogen (positions 2, 4, and 6).[6] The substituents on the ring—amino, bromo, and cyano—create a finely tuned reactivity profile that medicinal chemists can exploit.

  • C6-Bromine Atom : Positioned adjacent to the ring nitrogen, this bromine atom is highly activated for displacement. It serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[6] More importantly, it is a prime handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][7] This allows for the precise and controlled introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the exploration of vast chemical space to optimize target binding and pharmacokinetic properties.

  • C5-Amino Group : The electron-donating amino group is a critical pharmacophoric element. As a hydrogen bond donor, it frequently forms key interactions with amino acid residues in the active sites of biological targets, such as the hinge region of protein kinases. Its presence is often crucial for potency and selectivity. It can also serve as a site for further derivatization to modulate solubility or other drug-like properties.

  • C2-Cyano Group : The electron-withdrawing nitrile group significantly influences the electronic character of the pyridine ring. It can act as a hydrogen bond acceptor in ligand-protein interactions.[8] Furthermore, the cyano group is a versatile chemical handle that can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid, opening avenues for further structural modifications.[5]

Caption: Reactivity sites of this compound.

Section 2: Core Application - A Premier Scaffold for Kinase Inhibitors

Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[9] The 2-aminopyridine scaffold is a well-established and highly successful core for the design of potent and selective kinase inhibitors.[1][10] This is because the N1 nitrogen of the pyridine ring and the exocyclic amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP.

This compound is an ideal starting point for developing inhibitors against a range of kinase families:

  • Oncology Targets (EGFR, PIM-1, CDKs) : Many pyridine derivatives have demonstrated potent activity against kinases that drive cancer progression. For example, 2,3-Diamino-5-bromopyridine is a key starting material for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9).[10] Novel pyridine-based compounds have also shown potent inhibition of PIM-1 kinase, a target in breast cancer.[11][12]

  • Inflammatory and Autoimmune Targets (JNK, PI3K) : The c-Jun N-terminal kinases (JNKs) and Phosphoinositide 3-kinases (PI3Ks) are involved in inflammatory signaling pathways. Pyridine-based scaffolds have been successfully optimized to produce potent inhibitors of both JNK and PI3K isoforms.[8][13]

The strategic placement of the bromine atom at the C6 position is particularly advantageous. It directs medicinal chemists to introduce substituents that project into the solvent-exposed region of the ATP-binding site, providing a powerful handle to fine-tune selectivity and potency.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Inhibitor derived from 5-Amino-6-bromopyridine- 2-carbonitrile Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.
Representative Activity of Aminopyridine-Based Kinase Inhibitors

To illustrate the potential of this scaffold, the following table summarizes the inhibitory activity of representative pyridine-based compounds against various cancer cell lines and kinases, as reported in the literature.

Compound ClassTarget Cell Line / KinaseIC₅₀ Value (µM)Reference
Pyridine-Oxadiazole HybridMCF-7 (Breast Cancer)0.5[11][12]
Pyridine-Oxadiazole HybridHepG2 (Liver Cancer)5.27[11][12]
Pyridine-Oxadiazole HybridPIM-1 Kinase0.0143[11][12]
6-Bromopyridin-3-amine AnalogMCF-7 (Breast Cancer)2.1[9]
6-Bromopyridin-3-amine AnalogA549 (Lung Cancer)4.3[9]
6-Bromopyridin-3-amine AnalogVEGFR-2 Kinase0.8[9]

Note: Data is representative of compounds built upon similar pyridine scaffolds to demonstrate achievable potency.

Section 3: Synthetic Strategies and Library Development

The utility of this compound lies in its suitability for library synthesis. A typical workflow involves leveraging the C6-bromo position for diversification via cross-coupling, followed by biological screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating carbon-carbon bonds and introducing molecular diversity.[7][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-aminopyridine-2-carbonitrile derivative.

Drug_Discovery_Workflow Start Starting Material: 5-Amino-6-bromopyridine- 2-carbonitrile Library Step 1: Parallel Synthesis (e.g., Suzuki Coupling) - Generate Diverse Library Start->Library HTS Step 2: High-Throughput Screening - Primary Assay (e.g., Kinase Inhibition) Library->HTS Hit_ID Step 3: Hit Identification - Identify active compounds HTS->Hit_ID Hit_ID->Library 'No Hits' Dose_Response Step 4: Dose-Response & Secondary Assays - Determine IC50 - Test in Cell Lines (MTT) Hit_ID->Dose_Response 'Hits' Lead_Gen Step 5: Hit-to-Lead - SAR Studies - ADMET Profiling Dose_Response->Lead_Gen Lead_Op Step 6: Lead Optimization Lead_Gen->Lead_Op

Caption: A typical drug discovery workflow using the core scaffold.

Section 4: Biological Evaluation Protocols

Validating the biological activity of newly synthesized compounds is critical. The following are standard, self-validating protocols for assessing the anticancer and kinase inhibitory potential of derivatives of this compound.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer drugs.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microtiter plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to measure the inhibitory activity of compounds against a specific protein kinase, such as VEGFR-2.[9]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates, microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: To each well of a 384-well plate, add the kinase reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the kinase to all wells except the negative controls. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Analysis: Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Section 5: Expanded Therapeutic Potential

While its application in kinase inhibition is paramount, the versatility of the this compound scaffold suggests potential in other therapeutic areas where aminopyridines have proven valuable:

  • Anti-inflammatory Agents : Related 2-amino-5-bromopyridine structures are used to synthesize anti-inflammatory compounds, including bradykinin B1 receptor antagonists for treating pain and inflammation.[7][14]

  • Antibacterial Agents : The 2-aminopyridine core is found in molecules with demonstrated antibacterial properties.[15]

  • Antiviral and Antiparasitic Drugs : The 2-aminopyridine scaffold is present in the anti-HIV drug Delavirdine and has been explored for developing antimalarial and antitrypanosomal agents.[4][16]

  • CNS-Active Agents : The core structure is a valuable building block for pharmaceuticals targeting neurological disorders, and related compounds have been developed as CGRP receptor antagonists for migraine therapy.[5][17]

Conclusion

This compound is more than a simple chemical. It is a strategically designed platform for innovation in medicinal chemistry. Its trifunctional nature provides a clear and efficient roadmap for library synthesis, structure-activity relationship studies, and lead optimization. The demonstrated success of the embedded 2-aminopyridine pharmacophore, particularly in the highly competitive and impactful field of kinase inhibition, positions this molecule as a key asset for researchers and drug development professionals aiming to create novel therapeutics for oncology and beyond. Its versatility ensures that its potential applications will continue to expand as new biological targets and synthetic methodologies emerge.

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A Comprehensive Spectroscopic Guide to 5-Amino-6-bromopyridine-2-carbonitrile: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a pyridine core substituted with an amino, a bromo, and a cyano group makes it a versatile synthetic building block. The strategic placement of these functionalities—a nucleophilic amino group, a reactive bromo-handle for cross-coupling reactions, and a versatile cyano group for transformations into amides, carboxylic acids, or tetrazoles—renders it an invaluable precursor for the synthesis of complex molecular architectures.[1]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental spectra for this specific compound are not consolidated in publicly available literature, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive, and interpretive framework. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this pivotal molecule.

Molecular Structure and Spectroscopic Implications

The structural features of this compound dictate its spectroscopic signature. Understanding the interplay of its functional groups is paramount for accurate spectral interpretation.

  • Pyridine Ring: An aromatic, electron-deficient heterocycle that influences the chemical environment of its substituents.

  • Amino Group (-NH₂): A primary aromatic amine, acting as an electron-donating group. It will exhibit characteristic stretching and bending vibrations in IR spectroscopy and its protons will be visible in ¹H NMR.

  • Bromo Group (-Br): An electron-withdrawing halogen. Its primary impact will be observed in mass spectrometry due to its distinct isotopic signature (⁷⁹Br and ⁸¹Br).

  • Nitrile Group (-C≡N): A strongly electron-withdrawing group with a highly characteristic and sharp absorption in IR spectroscopy.[2]

The electronic effects of these substituents create a unique distribution of electron density around the pyridine ring, which is key to deciphering the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Based on the structure, we anticipate signals for two aromatic protons and the two protons of the primary amine. The electron-donating amino group and the electron-withdrawing bromo and cyano groups will significantly influence the chemical shifts of the aromatic protons (H-3 and H-4).

Predicted ¹H NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H-3 7.6 - 7.9 Doublet 8.0 - 8.5 1H Located ortho to the strongly electron-withdrawing cyano group, resulting in a significant downfield shift. Coupled to H-4.
H-4 6.8 - 7.1 Doublet 8.0 - 8.5 1H Positioned ortho to the electron-donating amino group, causing an upfield shift relative to H-3. Coupled to H-3.

| -NH₂ | 4.5 - 5.5 | Broad Singlet | N/A | 2H | The protons of the amino group are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

Note: Predictions are based on standard substituent effects in pyridine systems and may vary with solvent and concentration.[3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The molecule possesses six unique carbon atoms, each expected to produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2 130 - 135 Carbon bearing the cyano group. Its chemical shift is influenced by both the nitrile and the ring nitrogen.
C-3 140 - 145 Aromatic CH carbon, shifted downfield by the adjacent C-2 bearing the cyano group.
C-4 115 - 120 Aromatic CH carbon, shifted upfield due to the strong electron-donating effect of the adjacent amino group at C-5.
C-5 145 - 150 Carbon attached to the amino group. Significantly influenced by the nitrogen's lone pair.
C-6 110 - 115 Carbon bearing the bromine atom. Its shift is influenced by both the halogen and the ring nitrogen.

| -C≡N | 117 - 122 | Characteristic chemical shift for a nitrile carbon. |

Note: These predictions are derived from established data for substituted pyridines.[5]

Experimental Protocols for NMR Spectroscopy

A self-validating approach ensures data integrity. The following workflow is recommended for acquiring high-quality NMR data.

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the ¹H signals and pick all peaks in both spectra for final analysis and assignment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the amino and nitrile groups.

Predicted FT-IR Data

Frequency Range (cm⁻¹) Intensity Assignment Functional Group
3450 - 3350 Medium, Sharp Asymmetric N-H Stretch Primary Amine (-NH₂)
3350 - 3250 Medium, Sharp Symmetric N-H Stretch Primary Amine (-NH₂)
2240 - 2220 Strong, Sharp C≡N Stretch Nitrile (-C≡N)
1650 - 1580 Strong N-H Bending (Scissoring) Primary Amine (-NH₂)
1600 - 1450 Medium-Strong C=C and C=N Ring Stretching Aromatic Pyridine Ring
1335 - 1250 Medium C-N Stretch Aromatic Amine

| Below 700 | Medium-Strong | C-Br Stretch | Bromoalkane |

Note: The presence of two distinct N-H stretching bands is a definitive characteristic of a primary amine.[6][7] The nitrile stretch is particularly diagnostic due to its intensity and position in a relatively uncongested region of the spectrum.[2]

Experimental Protocol for FT-IR Spectroscopy

FTIR_Protocol Start Start Background Acquire Background Spectrum (clean ATR crystal or KBr pellet) Start->Background Sample Place small amount of solid sample on ATR crystal or prepare KBr pellet Background->Sample Acquire Acquire Sample Spectrum (co-add scans, e.g., 32) Sample->Acquire Process Process Data (Baseline correction, peak picking) Acquire->Process Analyze Analyze Spectrum & Assign Peaks Process->Analyze End End Analyze->End

Caption: Protocol for acquiring FT-IR data.

Step-by-Step Methodology (ATR Method):

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample scan against the background. The resulting transmittance or absorbance spectrum is then analyzed by identifying the positions of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The presence of a bromine atom is the most telling feature in the mass spectrum of this compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula is C₆H₄BrN₃, with a monoisotopic mass of 196.96 g/mol for the ⁷⁹Br isotope.

m/z ValuePredicted Relative IntensityAssignmentRationale
197~100%[M]⁺ (with ⁷⁹Br)Molecular ion containing the ⁷⁹Br isotope.
199~98%[M+2]⁺ (with ⁸¹Br)Molecular ion containing the ⁸¹Br isotope. The near 1:1 ratio of M and M+2 is a classic signature for a monobrominated compound.[8][9]
118Variable[M - Br]⁺Loss of the bromine radical from the molecular ion.
170/172Variable[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation pathway for nitriles.
91Variable[M - Br - HCN]⁺Sequential loss of a bromine radical and hydrogen cyanide.
The Bromine Isotopic Signature

A key self-validating feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in any bromine-containing fragment appearing as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensities. The observation of this pattern for the molecular ion (at m/z 197 and 199) is definitive proof of the presence of one bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Intro Introduce sample into ion source (e.g., direct insertion probe or GC inlet) Ionize Ionize molecules (e.g., Electron Ionization, 70 eV) Intro->Ionize Vaporize Separate Separate ions by m/z ratio (e.g., Quadrupole analyzer) Ionize->Separate Detect Detect ions Separate->Detect Spectrum Generate Mass Spectrum (Plot of Relative Intensity vs. m/z) Detect->Spectrum Generate signal Analyze Analyze molecular ion and fragmentation pattern Spectrum->Analyze

Caption: General workflow for EI-Mass Spectrometry.

Step-by-Step Methodology (EI-MS):

  • Sample Introduction: A small quantity of the sample is introduced into the high vacuum of the mass spectrometer, often via a direct insertion probe which is heated to volatilize the compound.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[8]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (such as a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This data is compiled to create the mass spectrum.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. FT-IR spectroscopy provides rapid and definitive identification of the key amino and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its unmistakable isotopic signature. This comprehensive spectroscopic guide serves as an authoritative resource for the confident identification and characterization of this important chemical intermediate, enabling its effective use in research and development.

References

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • ResearchGate. (2009). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • Taylor & Francis Online. (1999). IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). Spectroscopy Letters, 32(1). Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1588. Retrieved from [Link]

  • Semantic Scholar. (1973). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ACS Publications. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(1), 83-94. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (1941). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 63(8), 2137-2140. Retrieved from [Link]

  • Polish Journal of Chemistry. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 38, 879-883. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (1969). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society. Retrieved from [Link]

  • RSC Publishing. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • ResearchGate. (2003). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Amino-6-bromopyridine-2-carbonitrile: Properties, Synthesis, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Amino-6-bromopyridine-2-carbonitrile, a versatile heterocyclic building block crucial for professionals in research, chemical synthesis, and drug development. We will delve into its chemical characteristics, reactivity, synthetic pathways, and commercial accessibility, offering field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Value of a Multifunctional Pyridine Intermediate

This compound is a substituted pyridine derivative whose value lies in its unique arrangement of three distinct functional groups: an amino, a bromo, and a cyano moiety. This trifecta of reactivity makes it a highly strategic intermediate for constructing complex molecular architectures. The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The specific functionalization of this compound allows for sequential, regioselective modifications, providing a robust platform for generating diverse compound libraries and targeting specific biological pathways. Its application as a precursor is particularly noted in the synthesis of complex pyridone-based molecules and as a building block for pharmaceuticals aimed at neurological disorders and infectious diseases.[2]

Section 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. This compound is typically supplied as a solid powder.

PropertyDataSource(s)
CAS Number 849353-22-6[2][3]
Molecular Formula C₆H₄BrN₃[2][4]
Molecular Weight 198.02 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=C(N=C1C#N)Br)N[2]
InChI Key JSBOFKIYFOMPIY-UHFFFAOYSA-N[2]

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups. The strategic selection of reagents and reaction conditions allows for the selective manipulation of one site while preserving the others, a critical aspect for multi-step synthesis.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites & Transformations cluster_products Potential Derivative Classes molecule C6_Br C6-Bromo Group (Electrophilic Carbon) C2_CN C2-Cyano Group (Versatile Handle) C5_NH2 C5-Amino Group (Nucleophilic Nitrogen) subst_pyridines 6-Substituted Pyridines C6_Br->subst_pyridines Nucleophilic Aromatic Substitution (SNAr) amides_acids Pyridine-2-carboxamides or Carboxylic Acids C2_CN->amides_acids Hydrolysis, Reduction, etc. fused_heterocycles Fused Heterocyclic Systems (e.g., Pyrido[4,5-b]pyrazines) C5_NH2->fused_heterocycles Coupling & Cyclization Reactions G start Start: 5-Amino-2-pyridinecarbonitrile (CAS: 55338-73-3) step1 Step 1: Dissolution Dissolve starting material in a suitable solvent (e.g., Acetic Acid). start->step1 step2 Step 2: Bromination Add brominating agent (e.g., Br2 or NBS) portion-wise at controlled temperature. step1->step2 step3 Step 3: Reaction Quench Pour mixture into ice water and neutralize with a base (e.g., NaOH solution). step2->step3 step4 Step 4: Isolation Filter the precipitated solid product. step3->step4 step5 Step 5: Purification Wash with water and recrystallize from a suitable solvent (e.g., Ethanol). step4->step5 end End Product: This compound step5->end

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 5-Amino-2-pyridinecarbonitrile (1.0 eq) in glacial acetic acid. [5]2. Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 2N NaOH) until the pH is approximately 7-8. [6]5. Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Section 4: Applications in Research and Drug Development

The true utility of this compound is realized in its application as a versatile intermediate.

  • Pharmaceutical Development: Its structure serves as a key building block for synthesizing novel pharmaceutical agents. The ability to selectively functionalize the three reactive sites allows for the fine-tuning of a molecule's structure-activity relationship (SAR). It is particularly valuable for creating libraries of compounds to screen for activity against targets in oncology, neurology, and infectious diseases. [2]* Organic Synthesis: Beyond pharmaceuticals, it is an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals. [2]The pyridine core is a common feature in many biologically active compounds, making this a valuable starting point for diverse synthetic campaigns.

  • Research Tool: In a research context, this compound can be used to synthesize molecular probes or reference compounds to investigate biological mechanisms of action or to validate drug discovery assays. [2]

Section 5: Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. When procuring this material, it is essential to request a certificate of analysis (CoA) to verify its purity and identity.

SupplierCAS NumberAvailability Note
Smolecule 849353-22-6Listed as "In Stock" [2]
ChemicalBook 849353-22-6Provides chemical properties and supplier links [4]
Apollo Scientific 849353-22-6Lists MDL Number MFCD09027188 [3]

Handling and Storage: Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. [5][7]Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a powerful and versatile tool for the modern medicinal and synthetic chemist. Its well-defined regiochemical reactivity allows for predictable and controlled synthetic transformations, enabling the efficient construction of complex and diverse molecular entities. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in the laboratory, accelerating the discovery and development of novel chemical compounds.

References

  • PubChem. 5-Bromopyridine-2-carbonitrile. [Link]

  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]

  • PubChem. 6-Amino-5-bromopyridine-3-carbonitrile. [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • Google Patents. Preparation method of amino pyridine bromide compound.
  • Google Patents. Method for synthesizing 2-amino-6-bromopyridine.
  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely superseding classical methods that often suffer from limited scope and harsh reaction conditions.[1][2] This reaction's tolerance of a wide range of functional groups and its applicability to complex molecular scaffolds have solidified its role in the drug development pipeline.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 5-Amino-6-bromopyridine-2-carbonitrile. This particular substrate is a valuable building block, incorporating a highly functionalized pyridine ring that can be further elaborated to access novel chemical entities with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[1][3][4][5] The reactivity of the aryl halide typically follows the trend: I > Br > Cl.[6]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1][3]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][4]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[1]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup and Execution

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reagents (Substrate, Amine, Base, Catalyst, Ligand, Solvent) in Reaction Vessel start->reagents inert Degas and Purge with Inert Gas reagents->inert heat Heat to Reaction Temperature with Stirring inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and the base (1.4-2.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 times the palladium loading).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., 0.1-0.5 M concentration of the limiting reagent). Seal the vessel and degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Place the reaction vessel in a preheated heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Reaction Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of reaction parameters. The following table provides a summary of key variables and their typical considerations.

ParameterOptionsConsiderations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(Amine)₂[7]Pd(0) sources like Pd₂(dba)₃ can be used directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often facilitated by the phosphine ligand or amine.[3][6]
Ligand XPhos, RuPhos, BrettPhos, BINAP, dppf[1][4]Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are often effective for challenging couplings. Bidentate ligands like BINAP and dppf were important in early developments.[1] BrettPhos is particularly useful for primary amines.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStrong, non-nucleophilic bases are required. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[3][6]
Solvent Toluene, Dioxane, THF, t-BuOH[4][6]Aprotic solvents are generally preferred. The choice of solvent can influence reaction rates and solubility of the reagents. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[6]
Temperature 80-110 °CMost reactions require heating to achieve a reasonable rate.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor choice of ligand/base/solvent, low reaction temperature.Ensure reagents and solvent are anhydrous and degassed. Screen different ligands, bases, and solvents. Increase the reaction temperature.
Dehalogenation of Starting Material Presence of water, β-hydride elimination.Use strictly anhydrous conditions. Choose a ligand that promotes reductive elimination over β-hydride elimination.
Formation of Side Products Reaction with other functional groups, catalyst decomposition.Protect sensitive functional groups if necessary. Screen different catalyst/ligand systems. Lower the reaction temperature.
Difficulty in Purification Similar polarity of product and starting materials/byproducts.Optimize the reaction to achieve full conversion. Explore different chromatographic conditions or consider crystallization.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The protocol and guidelines presented in this application note provide a solid foundation for the successful amination of this compound. By understanding the reaction mechanism and the influence of various parameters, researchers can effectively troubleshoot and optimize conditions to access a diverse range of novel compounds for drug discovery and development.

References

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Application Note: 5-Amino-6-bromopyridine-2-carbonitrile as a Privileged Scaffold for Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of kinase inhibitors utilizing 5-Amino-6-bromopyridine-2-carbonitrile, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Building Block

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site common across the kinome.[2][3] The 2-aminopyridine moiety is one such scaffold, frequently employed for its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP.[4]

This compound has emerged as a particularly valuable starting material in this context. Its trifunctional nature offers a powerful platform for generating diverse and complex inhibitor libraries. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. The amino group at the 5-position provides a vector for further derivatization, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target affinity and selectivity.[5] This guide provides detailed protocols and the scientific rationale for leveraging this scaffold in the synthesis of next-generation kinase inhibitors.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is primarily realized through two powerful cross-coupling reactions that target the C-Br bond: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Caption: Key reactive sites on the this compound scaffold.

1. Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids/esters.[6] This transformation is fundamental for exploring the solvent-exposed regions of the kinase active site, allowing chemists to tune properties like potency, selectivity, and solubility.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (dppf) are effective because they promote the oxidative addition of the electron-deficient bromopyridine and accelerate the reductive elimination step.[7]

  • Base: A base, typically potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required for the transmetalation step.[7][8] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[9]

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L2-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)L2-R Transmetalation->PdII_R_Complex Ar_BOH2 R-B(OH)2 + Base Ar_BOH2->Transmetalation RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination: Installing Key Nitrogen Linkages

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the pyridine scaffold with a wide range of primary and secondary amines.[10] This reaction is crucial for synthesizing inhibitors where a nitrogen atom acts as a linker or a key pharmacophoric element, a common feature in many approved kinase drugs.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction also relies on a palladium catalyst, but the choice of ligand is even more critical than in Suzuki couplings. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands are often required.[11] These ligands form bulky, monoligated Pd(0) species that are highly active for the oxidative addition of the aryl bromide and prevent catalyst decomposition.[12]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is common, but milder bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems. The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[12][13]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Buchwald_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L-Br OxAdd->PdII_Complex Amine_Coordination Amine Coordination / Deprotonation PdII_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)L-NR2 Amine_Coordination->Amido_Complex Amine R2NH + Base Amine->Amine_Coordination RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. This compound and related bromopyridines can be toxic if swallowed or in contact with skin and may cause irritation.[14][15] All reactions, especially those involving palladium catalysts and anhydrous solvents, should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & MaterialsAmount (1.0 mmol scale)Molar Eq.Purpose
This compound198 mg1.0Starting Material
Arylboronic Acid1.2 - 1.5 mmol1.2 - 1.5Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂41 mg0.05Palladium Catalyst
Potassium Carbonate (K₂CO₃)414 mg3.0Base
1,4-Dioxane8 mL-Solvent
Water (degassed)2 mL-Co-solvent

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be stirred to create a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Seal the flask tightly and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.[6]

This protocol is suitable for coupling this compound with a primary or secondary amine.

Reagents & MaterialsAmount (0.5 mmol scale)Molar Eq.Purpose
This compound99 mg1.0Starting Material
Amine (Primary or Secondary)0.6 mmol1.2Coupling Partner
Pd₂(dba)₃9.2 mg0.02Palladium Precatalyst
RuPhos18.6 mg0.04Ligand
Sodium tert-butoxide (NaOtBu)67 mg1.4Base
Toluene (anhydrous)5 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask with a stir bar.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, add the palladium precatalyst Pd₂(dba)₃ (0.02 eq) and the RuPhos ligand (0.04 eq). Add 1 mL of anhydrous toluene and stir for 5-10 minutes until a homogeneous solution forms. This pre-formation of the active catalyst can improve reaction consistency.[11]

  • Solvent and Catalyst Addition: Add the remaining anhydrous toluene (4 mL) to the flask containing the substrates. Then, add the catalyst solution via syringe.

  • Reaction: Seal the flask and heat to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Conclusion and Future Outlook

This compound stands as a cornerstone building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient construction of diverse chemical libraries through robust and scalable methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore novel chemical space around the aminopyridine scaffold. As our understanding of kinase biology deepens, the strategic use of such versatile intermediates will remain critical in the quest to develop more selective, potent, and effective targeted therapies.

References

  • Bara, G., & Baj, S. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PLoS ONE. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Various Authors. (2024). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • WorldOfChemicals. (n.d.). The Versatile Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. WorldOfChemicals. [Link]

  • Ali, A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Da-Poian, V., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sreelatha, S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. YouTube. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Request PDF. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. [Link]

  • de la Torre, J. C., & Bosc, J. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed Central. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Gámez-Montaño, R., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

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Application Notes & Protocols: Strategic Construction of Fused Heterocyclic Scaffolds from 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fused heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their rigid, planar structures can interact efficiently with biological targets, making them highly valued in drug discovery.[1] 5-Amino-6-bromopyridine-2-carbonitrile has emerged as a preeminent starting material in medicinal chemistry due to its trifunctional nature, offering a robust platform for the synthesis of diverse and complex fused pyridine scaffolds. This guide provides an in-depth exploration of the strategic application of this versatile building block, detailing the mechanistic rationale and field-proven protocols for constructing key fused heterocyclic systems, including pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines.

Strategic Analysis of the Starting Material

The synthetic versatility of this compound stems from the strategic ortho-positioning of its three key functional groups: an amino group, a bromine atom, and a carbonitrile moiety. Each site offers a distinct handle for chemical manipulation, allowing for a programmed, stepwise construction of fused ring systems.

  • C5-Amino Group: A potent nucleophile, this group is the primary site for initiating cyclization cascades, typically through condensation or addition reactions.

  • C6-Bromo Group: An excellent leaving group, the bromine atom is ideal for nucleophilic aromatic substitution (SNAr) or, more commonly, for forming new carbon-carbon or carbon-nitrogen bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3]

  • C2-Carbonitrile Group: This electron-withdrawing group can act as an electrophilic site for intramolecular cyclization, often after initial reaction at the C5-amino group. It can also be hydrolyzed or reduced to introduce further diversity.

The interplay between these groups allows for the regioselective formation of a second or even a third fused ring onto the pyridine core.

G cluster_0 This compound cluster_1 Synthetic Strategies cluster_2 Resulting Fused Scaffolds start Key Reactive Sites mol node_amino C5-Amino (Nucleophile) - Condensation - N-Arylation mol->node_amino Site for initial attack node_bromo C6-Bromo (Leaving Group) - S N Ar - Cross-Coupling mol->node_bromo Site for coupling/substitution node_nitrile C2-Nitrile (Electrophile) - Intramolecular Cyclization - Hydrolysis mol->node_nitrile Site for ring closure node_pyrazine Pyrido[2,3-b]pyrazines node_amino->node_pyrazine node_others Other Fused Systems (e.g., Pyrido-oxazines, etc.) node_bromo->node_others node_pyrimidine Pyrido[2,3-d]pyrimidines node_nitrile->node_pyrimidine

Caption: Key reactive sites and strategic pathways for scaffold synthesis.

Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[4] The synthesis from an o-aminonitrile is a classic and highly efficient strategy for building the fused pyrimidine ring.[5][6]

Mechanistic Rationale

This transformation typically proceeds via an initial reaction of the C5-amino group with a one-carbon electrophile (e.g., formamide, formic acid, or triethyl orthoformate). This forms an intermediate amidine or related species. The subsequent step is a thermally or acid/base-catalyzed intramolecular cyclization, where the newly formed intermediate's nitrogen attacks the electrophilic carbon of the C2-nitrile group, leading to the formation of the pyrimidine ring. This is often referred to as a Thorpe-Ziegler type cyclization.

Protocol 1: Synthesis of 7-Bromopyrido[2,3-d]pyrimidin-4-amine

This protocol describes the reaction with formamide, which serves as both the reagent and the solvent, providing a direct route to the 4-amino substituted product.

Workflow Diagram

G A 1. Combine Reactants - this compound - Formamide (excess) B 2. Thermal Cyclization - Heat mixture to 150-160 °C - Monitor via TLC (4-6 hours) A->B Heating C 3. Work-up & Isolation - Cool reaction mixture - Precipitate with H2O - Filter solid B->C Reaction Complete D 4. Purification - Wash solid with H2O, then cold EtOH - Dry under vacuum C->D Crude Product E Final Product 7-Bromopyrido[2,3-d]pyrimidin-4-amine D->E Purified Solid

Caption: Experimental workflow for Pyrido[2,3-d]pyrimidine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10-15 mL per gram of starting material).

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C. The solid will dissolve as the reaction heats up.

    • Causality Note: High temperature is required to drive the condensation and subsequent intramolecular cyclization, overcoming the activation energy for the nucleophilic attack on the nitrile carbon.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid may begin to precipitate. Pour the cooled mixture into a beaker of cold water (approx. 100 mL) to precipitate the product fully.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid on the filter paper sequentially with copious amounts of water and then with a small amount of cold ethanol to remove residual formamide and impurities.

  • Drying: Dry the purified solid under vacuum to yield 7-Bromopyrido[2,3-d]pyrimidin-4-amine.

Synthesis of Pyrido[2,3-b]pyrazine Scaffolds

Pyrido[2,3-b]pyrazines are another class of fused heterocycles with significant applications, including in the development of kinase inhibitors and functional materials.[7] Their synthesis often relies on the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.

Strategic Prerequisite: Formation of the Diamine

The starting material, this compound, must first be converted into a suitable ortho-diamine precursor. A common and effective strategy is the nucleophilic aromatic substitution of the C6-bromo group with an amine, followed by subsequent chemical modification if needed. For this application note, we will focus on a direct condensation approach that leverages the inherent reactivity of the starting material. A more advanced method involves converting the C6-bromo position to another amino group.

Protocol 2: Synthesis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

This protocol demonstrates a direct condensation reaction with biacetyl (2,3-butanedione).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or acetic acid (approx. 20 mL/g) in a round-bottom flask, add biacetyl (2,3-butanedione) (1.2 eq).

    • Causality Note: Acetic acid acts as both a solvent and a catalyst, protonating the carbonyl oxygen of the biacetyl, which increases its electrophilicity and facilitates the initial nucleophilic attack by the aminopyridine.

  • Reaction Conditions: Stir the mixture at reflux (approx. 80-100 °C depending on the solvent) for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be isolated by filtration. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the concentrated mixture to induce precipitation of the crude product. Collect the solid by vacuum filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine.

Data Summary and Comparison

The choice of synthetic route allows for tailored access to different core scaffolds. The following table summarizes typical conditions for the protocols described.

Fused ScaffoldKey ReagentsCatalyst / ConditionsSolventTime / TempTypical Yield (%)
Pyrido[2,3-d]pyrimidineFormamideThermalFormamide (neat)4-6 h / 160 °C75-85%
Pyrido[2,3-b]pyrazineBiacetyl (2,3-butanedione)Acidic (optional)Ethanol or Acetic Acid8-12 h / Reflux60-75%

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant fused heterocyclic scaffolds. By understanding the distinct reactivity of its three functional groups, researchers can strategically design and execute efficient synthetic routes to a wide array of complex molecules. The protocols detailed herein for the construction of pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines provide reliable and reproducible methods for accessing these important chemical entities, paving the way for further exploration in drug development and materials science.

References

  • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 2-amino-6-bromopyridine Source: Dissertation URL
  • Title: FUSED HETEROCYCLES AS A POTENT BIOLOGICAL AGENTS; RECENT ADVANCEMENT Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

  • Title: Five-membered Heterocycles: Synthesis and Applications Source: Frontiers Research Topic URL: [Link]

  • Title: Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization Source: ResearchGate URL: [Link]

  • Title: Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters Source: PMC - NIH URL: [Link]

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  • Title: Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL: [Link]

  • Title: The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL: [Link]

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Publishing URL: [Link]

  • Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions Source: Organic Chemistry Research URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL: [Link]

  • Title: The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PMC - NIH URL: [Link]

  • Title: 5,6-Dihydro-6-oxopyrido(2,3-e)pyrrolo (1,2-a) pyrazine and 5,6-dihydro-6-oxopyrazino(2,3-e)pyrrolo(1,2-a)pyrazine. Source: Sci-Hub URL: [Link]

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Application Notes and Protocols: 5-Amino-6-bromopyridine-2-carbonitrile as a Versatile Scaffold for Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Highly Functionalized Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its ability to participate in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring makes it a cornerstone of modern drug design.[2] Within this class, highly substituted pyridines offer chemists pre-installed functional handles to rapidly build molecular complexity and explore structure-activity relationships (SAR).

5-Amino-6-bromopyridine-2-carbonitrile (CAS: 849353-22-6) is a particularly valuable building block for the synthesis of novel pharmaceutical intermediates.[3][4] Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilic carbon-bromine bond, and an electron-withdrawing cyano group—provides a rich platform for diverse chemical transformations. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in constructing scaffolds for targeted therapies, with a particular focus on kinase inhibitors.

Scientific Rationale: Understanding the Reactivity of this compound

The utility of this reagent is rooted in its distinct electronic properties. The pyridine nitrogen and the C2-cyano group are strongly electron-withdrawing, which synergistically lowers the electron density of the pyridine ring.[3] This has two critical consequences:

  • Activation of the C6-Bromine Bond: The carbon atom at the 6-position becomes highly electrophilic. This significantly activates the C-Br bond, making it an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][5]

  • Modulation of the C5-Amino Group: The amino group at the 5-position acts as a crucial hydrogen bond donor and a site for further derivatization. Its nucleophilicity is tempered by the ring's overall electron-deficient nature, allowing for controlled reactions.

These features enable a predictable and regioselective strategy for molecular elaboration, as depicted below.

Key Reactive Sites of this compound START 5-Amino-6-bromopyridine- 2-carbonitrile SITE_Br C6-Br Bond (Electrophilic Site) START->SITE_Br Primary reaction handle SITE_NH2 C5-NH2 Group (Nucleophilic Site) START->SITE_NH2 Secondary reaction site REACTION_1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) REACTION_2 Nucleophilic Aromatic Substitution (SNAr) REACTION_3 Amino Group Derivatization (e.g., Amidation) SITE_Br->REACTION_1 SITE_Br->REACTION_2 SITE_NH2->REACTION_3

Caption: Key reactive sites and major transformation pathways.

Application Focus: A Workflow for the Synthesis of Kinase Inhibitor Cores

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many potent kinase inhibitors feature a heterocyclic core that forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[7][8] The 5-amino-pyridine motif present in our starting material is ideal for mimicking this interaction.

The bromine at the C6 position serves as a versatile handle for introducing diverse aryl or heteroaryl substituents via cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the ATP binding site, a common strategy for optimizing inhibitor potency and selectivity.[7] The workflow below illustrates this common drug discovery approach.

A 5-Amino-6-bromo pyridine-2-carbonitrile B Suzuki or Buchwald-Hartwig Cross-Coupling Reaction (with R-Boronic Acid or R-Amine) A->B C Core Intermediate (6-Substituted-5-aminopyridine) B->C D Further Functionalization (e.g., Amide Coupling at C5-NH2) C->D E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for synthesizing kinase inhibitors.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for specific substrates and perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

  • Rationale: The Suzuki reaction is a robust and widely used method for forming carbon-carbon bonds. The choice of a palladium catalyst like Pd(PPh₃)₄ is common for its reliability, and the base is essential for the transmetalation step of the catalytic cycle.[7] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[7]

  • Reagents and Equipment:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)

    • Solvent: 1,4-Dioxane and Water (4:1 ratio)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup.

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add the palladium catalyst to the stirring mixture.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-aminopyridine-2-carbonitrile derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of 6-amino-substituted pyridines, which are also common cores in pharmaceutical agents.

  • Rationale: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction requires a specific combination of a palladium source and a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.

  • Reagents and Equipment:

    • This compound (1.0 eq.)

    • Primary or secondary amine (1.2 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., XPhos, 4-10 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 eq.)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or microwave vial, and inert atmosphere setup.

  • Step-by-Step Procedure:

    • In a Schlenk flask or microwave vial under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

    • Add the base, followed by this compound.

    • Add the anhydrous solvent, followed by the amine coupling partner.

    • Seal the vessel and heat the mixture to 80-120 °C.

    • Monitor the reaction until completion.

    • Cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Representative Data

The following table presents expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. These are illustrative examples; actual yields may vary based on reaction scale and optimization.

Coupling Partner (Ar-B(OH)₂)Reaction TypeProduct StructureRepresentative Yield (%)Purity (HPLC, %)
Phenylboronic acidSuzuki-Miyaura6-Phenyl-5-aminopyridine-2-carbonitrile85-95>98
4-Methoxyphenylboronic acidSuzuki-Miyaura6-(4-Methoxyphenyl)-5-aminopyridine-2-carbonitrile80-90>98
3-Pyridylboronic acidSuzuki-Miyaura6-(Pyridin-3-yl)-5-aminopyridine-2-carbonitrile70-85>97
4-(Trifluoromethyl)phenylboronic acidSuzuki-Miyaura6-(4-(Trifluoromethyl)phenyl)-5-aminopyridine-2-carbonitrile75-90>97

Conclusion

This compound is a robust and highly adaptable starting material for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity allows for the selective and high-yielding introduction of diverse functionalities through standard yet powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and rationale presented here provide a solid foundation for researchers in drug discovery to leverage this building block for the efficient development of novel therapeutic candidates, particularly in the competitive field of kinase inhibitor design.

References

  • BenchChem (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • RSC Publishing (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PMC - PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Smolecule (2023). This compound | 849353-22-6.
  • Future Origin (2026). 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
  • ACS Publications (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.
  • BenchChem (2025). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • openlabnotebooks.org (2019). Synthesis of promiscuous ALK2 inhibitors.
  • ResearchGate (2008). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • Chem-Impex. 3-Amino-6-bromopyrazine-2-carbonitrile.
  • MDPI (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
  • ChemicalBook. This compound.
  • MDPI (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Aminopyridines in Modern Drug Discovery

5-Amino-6-bromopyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates several key features: an electron-deficient pyridine ring, a nucleophilic amino group, an activating cyano group, and a displaceable bromo substituent. This unique combination of functional groups makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. In particular, the bromine atom at the 6-position is primed for nucleophilic aromatic substitution (SNAr), a powerful C-N, C-O, and C-S bond-forming reaction.

The resulting 6-substituted-5-aminopyridine-2-carbonitrile derivatives are prevalent motifs in a wide range of biologically active compounds. The ability to readily introduce various amines, alcohols, and thiols at this position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, targeting indications from oncology to neurodegenerative diseases. This application note provides a detailed experimental procedure for performing SNAr reactions on this valuable substrate, grounded in the fundamental principles of heterocyclic chemistry.

Mechanistic Insights: The Causality Behind Reactivity

The amenability of this compound to nucleophilic aromatic substitution is a direct consequence of its electronic structure. The SNAr reaction proceeds via a two-step addition-elimination mechanism, the feasibility of which is dictated by the stability of the key intermediate.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the bromine. This attack is favored at the C6 position due to the strong electron-withdrawing nature of the pyridine ring nitrogen, which is ortho to the reaction center. This, in conjunction with the inductive and resonance effects of the C2-cyano group, renders the C6 carbon highly electrophilic.

  • Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's success. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, which acts as an "electron sink". The presence of the cyano group provides an additional site for resonance stabilization, further lowering the activation energy for the formation of this intermediate.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall reactivity is a synergistic effect of the pyridine nitrogen and the cyano group, which activate the ring towards nucleophilic attack and stabilize the reaction intermediate.[1]

Caption: The SNAr mechanism on this compound.

Experimental Protocol: A Self-Validating System

This protocol provides a general yet robust method for the nucleophilic aromatic substitution on this compound using a variety of amine, alkoxide, and thiol nucleophiles. The procedure has been designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Nucleophile (e.g., Morpholine, Aniline, Sodium Methoxide)Anhydrous/ReagentCommercially AvailableUse anhydrous nucleophiles where possible.
Base (e.g., K2CO3, DIPEA, NaH)AnhydrousCommercially AvailableSelect base compatible with nucleophile.
Solvent (e.g., DMF, DMSO, NMP)AnhydrousCommercially AvailableEnsure solvent is dry for optimal results.
Round-bottom flask-Standard Lab SupplierFlame-dried before use.
Magnetic stirrer and stir bar-Standard Lab Supplier-
Condenser-Standard Lab SupplierFor reactions requiring heating.
Inert atmosphere setup (Nitrogen or Argon)-Standard Lab SupplierEssential to prevent side reactions.
TLC plates (Silica gel 60 F254)-Standard Lab SupplierFor reaction monitoring.
Standard work-up and purification equipment-Standard Lab SupplierSeparatory funnel, rotary evaporator, column chromatography supplies.
Detailed Step-by-Step Methodology

experimental_workflow node_prep node_prep node_reaction node_reaction node_workup node_workup node_purification node_purification prep 1. Preparation - Flame-dry flask - Add substrate and base - Establish inert atmosphere dissolve 2. Dissolution - Add anhydrous solvent - Stir to dissolve prep->dissolve add_nuc 3. Nucleophile Addition - Add nucleophile dropwise  at room temperature dissolve->add_nuc reaction 4. Reaction - Heat to 80-120 °C - Monitor by TLC add_nuc->reaction workup 5. Work-up - Cool to RT - Quench with water - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purify characterize 7. Characterization - Obtain NMR, MS, etc. purify->characterize

Caption: A streamlined workflow for the SNAr reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.) and a suitable base (e.g., K2CO3, 2.0 eq. for amine nucleophiles). Seal the flask and place it under an inert atmosphere of nitrogen or argon.

  • Solvent and Nucleophile Addition: Add anhydrous solvent (e.g., DMF or DMSO, to make a 0.2-0.5 M solution) via syringe. Stir the mixture at room temperature for 10 minutes. Add the nucleophile (1.2-1.5 eq.) dropwise to the stirring solution. For solid nucleophiles, they can be added along with the substrate in the first step.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the nucleophilicity of the chosen reagent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-substituted-5-aminopyridine-2-carbonitrile.

Data Presentation: Representative Reaction Parameters

The following table provides a starting point for the optimization of reaction conditions with various classes of nucleophiles.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1MorpholineK2CO3DMSO1001285-95
2AnilineDIPEANMP1201870-85
3Sodium MethoxideNaH (used to generate alkoxide)DMF80680-90
4ThiophenolK2CO3DMF90885-95

Note: Yields are estimates based on analogous reactions and may vary.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be inherently trustworthy and self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The purification by column chromatography ensures the isolation of the desired compound in high purity, which can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and versatile method for the synthesis of a wide range of 6-substituted aminopyridine derivatives. The protocol outlined in this application note provides a solid foundation for researchers in drug discovery and related fields to access these valuable compounds efficiently and in high purity. The mechanistic understanding of the reaction allows for rational optimization of reaction conditions to suit a variety of nucleophiles.

References

  • MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available at: [Link]

Sources

The Strategic Deployment of 5-Amino-6-bromopyridine-2-carbonitrile in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] This approach hinges on a fundamental principle: smaller, less complex molecules, or "fragments," are more likely to find and bind to small pockets on a protein's surface, albeit with low affinity. These initial "hits" then serve as high-quality starting points for rational, structure-guided evolution into potent and selective drug candidates.[3][4]

This guide provides an in-depth exploration of a particularly valuable, yet underexplored fragment: 5-Amino-6-bromopyridine-2-carbonitrile . We will delve into the physicochemical and structural rationale that makes this fragment a compelling tool for FBDD campaigns, followed by detailed, field-proven protocols for its application in screening, hit validation, and hit-to-lead optimization.

The Rationale: Why this compound?

The utility of this compound as a fragment is rooted in the strategic combination of its three key functional groups on a rigid pyridine scaffold. This scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in approved drugs.[5]

  • The Aminopyridine Core: The 2-aminopyridine motif is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, often engaging with key residues in the hinge region of kinases or the catalytic dyad of proteases.[6][7] This pre-validated binding capability increases the probability of identifying meaningful biological interactions.

  • The Cyano Group: This electron-withdrawing group modulates the electronics of the pyridine ring and provides a strong hydrogen bond acceptor. Furthermore, the nitrile is a versatile chemical handle, readily convertible to other functional groups such as carboxylic acids or tetrazoles during the hit-to-lead optimization phase.

  • The Bromine Atom: The strategic placement of a bromine atom is a key feature for FBDD. It serves multiple purposes:

    • Vector for Growth: The bromine atom provides a well-defined vector for chemical elaboration through a variety of robust cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of adjacent pockets on the protein surface.[8]

    • Halogen Bonding: Bromine can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or sulfur, which can contribute significantly to binding affinity and selectivity.[9] Halogen-enriched fragment libraries have shown success in identifying unconventional binding modes.[9]

    • Structural Identification: The high electron density of bromine makes it readily identifiable in X-ray crystallographic electron density maps, simplifying the process of confirming the fragment's binding pose.

The combination of these features in a low molecular weight fragment (198.02 g/mol ) makes this compound an information-rich probe for exploring protein binding sites.

A Representative FBDD Workflow

The following diagram illustrates a typical FBDD campaign employing this compound. This workflow emphasizes a multi-pronged approach to hit identification and validation, ensuring the robustness of the findings.[10][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including 5-Amino-6- bromopyridine-2-carbonitrile) B Primary Screen (e.g., Thermal Shift, SPR) A->B C Hit Triage B->C D Orthogonal Screen (e.g., NMR) C->D E X-ray Crystallography D->E F Binding Affinity Determination (ITC) E->F G Structure-Based Design F->G H Fragment Growing/ Linking/Merging G->H I Lead Compound H->I

Caption: A typical three-phase FBDD workflow.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific protein target and available instrumentation.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

This technique provides a rapid and cost-effective method for initial hit identification by measuring changes in protein thermal stability upon ligand binding.[10]

Materials:

  • Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Assay Preparation:

    • Prepare a master mix of the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix 10 µL of 2x protein solution with 0.1 µL of 500x SYPRO Orange.

    • Dispense 19.8 µL of the protein/dye master mix into each well of the qPCR plate.

  • Fragment Addition:

    • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM.

    • Include control wells with 0.2 µL of DMSO (negative control) and a known binder if available (positive control).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor fluorescence changes.

  • Data Analysis:

    • Determine the melting temperature (Tm) for each well by identifying the inflection point of the melt curve.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.

Parameter Typical Value Rationale
Protein Concentration0.1-0.2 mg/mLSufficient signal-to-noise ratio without causing aggregation.
Fragment Concentration1 mMHigh enough to detect weak binding, typical for FBDD.
DMSO Concentration1% (v/v)Minimizes protein destabilization while ensuring fragment solubility.
ΔTm Hit Threshold> 2 °CA conservative threshold to minimize false positives.
Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming direct binding and identifying the location of the interaction on the protein surface.[12][13] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.[13]

Materials:

  • ¹⁵N-isotopically labeled target protein (50-100 µM in NMR buffer, e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O)

  • This compound stock solution (100 mM in d₆-DMSO)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

  • Reference Spectrum:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Fragment Titration:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final concentration of 500 µM (a 10:1 or 5:1 ligand-to-protein ratio is typical).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify significant chemical shift perturbations (CSPs) of specific amide peaks. CSPs indicate that the corresponding amino acid residues are in or near the fragment's binding site.

    • The magnitude of the CSP can be used to estimate the dissociation constant (Kd) if a full titration is performed.

NMR_Validation A Reference ¹H-¹⁵N HSQC Spectrum (Protein only) B Add Fragment (this compound) A->B C Acquire ¹H-¹⁵N HSQC Spectrum (Protein + Fragment) B->C D Overlay Spectra & Analyze Chemical Shift Perturbations (CSPs) C->D E Binding Confirmed & Binding Site Mapped D->E

Caption: Workflow for NMR-based hit validation.

Protocol 3: High-Resolution Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure of the protein-fragment complex is the "gold standard" in FBDD, providing definitive evidence of binding and a detailed atomic-level map of the interactions that guide subsequent optimization efforts.[6][14][15]

Materials:

  • High-quality crystals of the target protein

  • This compound stock solution (100-200 mM in a cryo-protectant compatible solvent)

  • Cryo-protectant solution

  • Crystal harvesting tools (loops, magnetic wands)

  • X-ray diffraction source (synchrotron preferred)

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock to the cryo-protectant solution to a final concentration of 10-50 mM.

    • Transfer a protein crystal into the soaking solution.

    • Incubate for a period ranging from minutes to hours, depending on the crystal packing and stability.

  • Crystal Harvesting and Cryo-cooling:

    • Using a loop, carefully remove the crystal from the soaking drop.

    • Immediately plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection and Structure Determination:

    • Mount the cryo-cooled crystal on the X-ray diffractometer.

    • Collect a high-resolution diffraction dataset.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. The high electron density of the bromine atom should be a prominent feature.

  • Analysis:

    • Refine the structure of the protein-fragment complex.

    • Analyze the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and any potential halogen bonds.

Protocol 4: Hit-to-Lead Optimization via Fragment Growing

Once the binding mode is confirmed, the bromine atom on this compound serves as an ideal handle for fragment growing.[3] The goal is to synthesize analogs that extend into adjacent pockets of the binding site to form additional favorable interactions.

Example Synthetic Strategy: Suzuki Coupling This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the pyridine ring.

General Procedure:

  • To a solution of this compound (1 equivalent) and the desired boronic acid or ester (1.2 equivalents) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

  • Degas the reaction mixture and heat to 80-100 °C until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the resulting compound by column chromatography or preparative HPLC.

Rationale for Analog Design:

  • Vector Analysis: Analyze the co-crystal structure to identify unoccupied pockets adjacent to the bromine atom.

  • Substituent Selection: Choose boronic acids that will introduce chemical functionalities complementary to the identified pockets (e.g., a hydrophobic group for a greasy pocket, a hydrogen bond donor/acceptor for a polar region).

  • Iterative Process: Synthesize a small library of analogs, test their binding affinity and/or inhibitory activity, and use this new structure-activity relationship (SAR) data to design the next round of compounds.[3][16] This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.

Conclusion

This compound represents a highly versatile and information-rich fragment for FBDD campaigns. Its constituent parts—a privileged aminopyridine scaffold for anchoring, a versatile cyano group for modulation, and a strategically placed bromine atom for vectorized growth and structural identification—provide medicinal chemists with a powerful tool to probe protein targets. The detailed protocols outlined in this guide offer a robust framework for the successful application of this fragment, from initial screening to the rational design of potent lead compounds. By integrating biophysical screening, high-resolution structural biology, and iterative synthetic chemistry, researchers can effectively leverage the unique properties of this compound to accelerate the discovery of novel therapeutics.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed Central (PMC). [Link]

  • Stahlecker, J., Zimmermann, M. O., et al. (2022). Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. Journal of Medicinal Chemistry, 65(21), 14438-14453. [Link]

  • Congreve, M., Aharony, D., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of Medicinal Chemistry, 50(6), 1124-1132. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Chessari, G., & Woodhead, A. J. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(20), 6797-6801. [Link]

  • Barlaam, B., & D'Andres, A. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]

  • Sivakumar, V., & Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12964-12969. [Link]

  • Scutt, J. N., & Roughley, S. D. (2012). Fragment-based screening by protein crystallography: successes and pitfalls. University of Wollongong Research Online. [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103444. [Link]

  • Pellecchia, M. (2011). NMR Screening and Hit Validation in Fragment Based Drug Discovery. Current Topics in Medicinal Chemistry, 11(1), 43-67. [Link]

  • Gomez, A. R., et al. (n.d.). 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery. ChemRxiv. [Link]

  • Congreve, M., Aharony, D., et al. (2007). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry, 50(6), 1124-1132. [Link]

  • Ferreira, L. G., & Dos Santos, R. N. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5464. [Link]

  • Nippa, D. F., Atz, K., et al. (2024). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-objective optimization. Nature Communications, 15(1), 1-13. [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]

  • Vivoli, M., & Ciulli, A. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 9(1), 125-139. [Link]

  • Fragment-based lead discovery. (n.d.). In Wikipedia. [Link]

  • Barlaam, B., & D'Andres, A. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]

  • Plevin, M. J., & Barsukov, I. L. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3704. [Link]

  • Zerbe, O. (n.d.). NMr methods for compound screening and hit validation. ResearchGate. [Link]

  • Nippa, D. F., Atz, K., et al. (2024). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. PubMed Central. [Link]

  • Smith, C. A., & Almstead, N. G. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]

  • Badger, J. (2012). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Wollenhaupt, J., Barthel, T., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

  • Sivakumar, V., & Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Semantic Scholar. [Link]

  • Advances in Fragment-Based Drug Discovery. (2024). Technology Networks. [Link]

  • Fragment-based Drug Discovery: Emerging Strategies and Applications. (n.d.). Hilaris Publisher. [Link]

  • Scutt, J. N., & Roughley, S. D. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Molecules, 17(10), 12023-12051. [Link]

  • Nippa, D. F., Atz, K., et al. (2025). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-objective molecular optimization. ChemRxiv. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2014). ResearchGate. [Link]

  • Ciulli, A. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 7, 19. [Link]

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  • Hit to Lead – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Doak, B. C., & Scanlon, M. J. (2018). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. Scientific Reports, 8(1), 1-13. [Link]

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Introduction: The Critical Role of Aminopyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-Amino-6-bromopyridine-2-carbonitrile Derivatives

Substituted pyridines are a cornerstone of modern medicinal chemistry, with approximately 20% of the top 200 drugs featuring a pyridine-based core.[1] Among these, this compound and its derivatives represent a particularly valuable class of intermediates. Their unique electronic and structural properties, conferred by the electron-withdrawing nitrile and bromine substituents alongside the electron-donating amino group, make them versatile building blocks for constructing complex molecular architectures. These scaffolds are integral to the development of potent and selective therapeutic agents, including inhibitors for enzymes like phosphodiesterase-4 (PDE4).[2]

However, the transition from laboratory-scale synthesis to large-scale production of these vital compounds is fraught with challenges. Issues such as low yields, difficult purification, and stringent safety requirements for handling hazardous reagents can significantly impede development timelines and increase manufacturing costs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to this compound, focusing on field-proven insights, process optimization, and critical safety protocols.

Synthetic Strategy: A Logic-Driven Approach to a Scalable Route

The synthesis of multi-substituted pyridines can be approached in two primary ways: building the pyridine ring from acyclic precursors or modifying an existing pyridine core.[3] For scale-up, modifying a pre-existing, commercially available pyridine is often more efficient and cost-effective.

A highly effective strategy for preparing this compound begins with 2,5-dibromopyridine. This approach, outlined below, involves a selective cyanation followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. This pathway is advantageous due to the differential reactivity of the bromine atoms on the pyridine ring, allowing for sequential, controlled functionalization. An efficient two-step synthesis from 2,5-dibromopyridine has been reported with a good overall yield.[4]

Logical Flow of the Synthetic Pathway

The following diagram illustrates the strategic two-step conversion of 2,5-dibromopyridine to the target molecule.

G Start 2,5-Dibromopyridine (Starting Material) Step1 5-Bromo-2-cyanopyridine (Intermediate) Start->Step1 Step 1: Cyanation Reagent: CuCN Solvent: DMF/NMP Rationale: Selective displacement of the more activated 2-bromo substituent. Step2 This compound (Final Product) Step1->Step2 Step 2: Amination (SNAr) Reagent: Aq. Ammonia (NH4OH) Conditions: High Temp/Pressure Rationale: Introduction of the amino group at the C5 position via nucleophilic aromatic substitution.

Caption: High-level workflow for the synthesis of this compound.

Detailed Scale-Up Protocols and Methodologies

The following protocols are designed for robustness and scalability. All operations involving hazardous chemicals must be performed in a certified, well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of 5-Bromopyridine-2-carbonitrile (Intermediate)

Causality: This step leverages the higher reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution, which is activated by the ring nitrogen. Copper(I) cyanide is a standard reagent for such transformations, providing the nitrile group efficiently. NMP or DMF are chosen as solvents due to their high boiling points and ability to dissolve the reagents and intermediates.

Materials & Equipment:

  • 2,5-Dibromopyridine

  • Copper(I) Cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Toluene

  • Aqueous solution of Ethylenediamine or Ferric Chloride

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating mantle or oil bath

  • Filtration apparatus

Step-by-Step Protocol:

  • Reactor Setup: Equip a dry, jacketed glass reactor with an overhead mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2,5-dibromopyridine (1.0 eq) and Copper(I) Cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous NMP or DMF (5-10 volumes relative to the starting material).

  • Reaction: Heat the stirred mixture to 140-160 °C. Monitor the reaction progress by HPLC or TLC until the consumption of 2,5-dibromopyridine is complete (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to 60-70 °C.

    • Slowly add toluene (5 volumes) to the mixture.

    • To quench residual cyanide and complex the copper salts, slowly add an aqueous solution of ethylenediamine (30%) or ferric chloride (10%) while stirring. Caution: This step can be exothermic.

    • Continue stirring for 1-2 hours until the solids are easily filterable.

  • Isolation and Purification:

    • Filter the mixture through a pad of celite, washing the filter cake with toluene.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with dilute aqueous ammonia and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromopyridine-2-carbonitrile.

    • The crude product can often be used directly in the next step or purified further by distillation under reduced pressure (50-55°C; 1.6-2.0 mbar) or recrystallization from an appropriate solvent system (e.g., ethanol/water).[5]

Part 2: Synthesis of this compound (Final Product)

Causality: This amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group activates the C5 position for nucleophilic attack by ammonia. The reaction requires elevated temperature and pressure to overcome the activation energy barrier, for which a sealed pressure vessel (autoclave) is necessary.

Materials & Equipment:

  • 5-Bromopyridine-2-carbonitrile

  • Aqueous Ammonia (28-30% NH₄OH)

  • Stainless steel or Hastelloy autoclave (pressure reactor)

  • Heating system for the reactor

  • Filtration and drying equipment

Step-by-Step Protocol:

  • Reactor Charging: Charge the autoclave with 5-bromopyridine-2-carbonitrile (1.0 eq) and aqueous ammonia (10-20 volumes).

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to 120-140 °C. The internal pressure will rise significantly. Ensure the reactor is rated for the expected temperature and pressure.

  • Monitoring: Hold at temperature for 12-24 hours. The reaction can be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing via HPLC.

  • Work-up and Isolation:

    • Cool the reactor to room temperature. Ensure the internal pressure has returned to atmospheric pressure before opening.

    • A solid precipitate of the product should form upon cooling.

    • Filter the solid product, washing the cake thoroughly with deionized water to remove excess ammonia and salts.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

  • Purity Analysis: The final product's purity should be assessed using HPLC, NMR, and melting point analysis. If required, further purification can be achieved by recrystallization.

Critical Process Parameters and Scale-Up Considerations

ParameterLaboratory Scale (1-10g)Pilot/Production Scale (1-100kg)Rationale and Key Considerations
Temperature Control Standard heating mantle/oil bath.Jacketed reactor with thermal fluid for precise heating and cooling.Both cyanation and amination steps have specific temperature ranges for optimal yield and impurity profile. Exotherms must be managed carefully during work-up.
Reagent Addition Can be added in one portion.Slow, controlled addition via dosing pump.Crucial for managing exotherms, especially during the quenching of the cyanation reaction.
Mixing Efficiency Magnetic stirrer.Overhead mechanical stirrer (impeller, turbine).Homogeneous mixing is essential for consistent reaction kinetics and heat transfer, preventing localized overheating and side product formation.
Purification Method Flash column chromatography.Recrystallization or distillation.Chromatography is generally not economical at scale. Developing a robust crystallization process is key for achieving high purity efficiently. For pyridine derivatives, peak tailing is a common issue in chromatography, making it challenging.[6]
Safety Containment Fume hood.Closed-system reactors, dedicated ventilation, and scrubber systems for toxic vapors (ammonia, cyanide).Mitigates exposure risks associated with highly toxic and corrosive materials.[7]

Safety and Hazard Management: A Non-Negotiable Priority

The synthesis of this compound involves highly hazardous materials, including brominated compounds and cyanides. A thorough risk assessment and strict adherence to safety protocols are mandatory.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[8]

  • Ventilation: All operations must be conducted in a high-performance chemical fume hood or a ventilated enclosure to prevent inhalation of toxic vapors.[9][10]

  • Handling Brominated Compounds: Bromine and its derivatives are corrosive and can cause severe skin burns and respiratory issues.[8] Store them in cool, well-ventilated areas away from incompatible materials like reducing agents and metals.[8]

  • Handling Cyanides (CuCN): Copper cyanide is highly toxic if ingested or if it comes into contact with acids, which liberates deadly hydrogen cyanide (HCN) gas. An emergency response plan, including access to a cyanide antidote kit and trained personnel, must be in place.

  • Waste Disposal: All chemical waste, particularly cyanide- and bromine-containing streams, must be segregated, clearly labeled, and disposed of according to institutional and environmental regulations. Contaminated materials should be quenched appropriately before disposal.

Safety Workflow Diagram

G cluster_prep Preparation & Risk Assessment cluster_exec Execution cluster_post Post-Reaction & Emergency RA Conduct Hazard Analysis (Cyanide, Bromine, Pressure) PPE Don Appropriate PPE (Gloves, Goggles, Face Shield) RA->PPE Setup Verify Equipment Integrity (Fume Hood, Reactor) PPE->Setup Handling Handle Reagents in Fume Hood Setup->Handling Monitoring Monitor Reaction Parameters (Temp, Pressure) Handling->Monitoring Quench Controlled Quenching & Work-up Monitoring->Quench Waste Segregate & Dispose Waste (Halogenated, Cyanide) Quench->Waste Spill Emergency Spill/Exposure Protocol (Neutralizing Agents, First Aid)

Caption: A logical workflow for ensuring safety during the synthesis protocol.

Conclusion

The this compound scaffold is a high-value intermediate for pharmaceutical development. The synthetic route detailed in this application note, proceeding from 2,5-dibromopyridine through a selective cyanation and subsequent amination, offers a robust and scalable pathway. By understanding the chemical principles behind each step, carefully controlling process parameters, and upholding the most stringent safety standards, researchers and production chemists can efficiently and safely produce this critical building block on a large scale, thereby accelerating the journey of novel therapeutics from the laboratory to the clinic.

References

  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • Where can I find handling precautions to work with brominated flame retardants?
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Safety D
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (URL: )
  • Bromin
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (URL: )
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (URL: )
  • Synthesis of pyridine derivatives (5 and 6).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchG
  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents - ResearchG
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: )

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-6-bromopyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-bromopyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As a crucial heterocyclic building block in medicinal chemistry, mastery of its preparation is essential. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Overview of the Synthetic Challenge

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization on an electron-deficient pyridine ring that bears both electron-donating (amino) and electron-withdrawing (nitrile) groups. The primary difficulties often lie in controlling bromination to prevent di-substitution and managing the reactivity of the amino group.

A common and logical synthetic approach involves the direct bromination of a pre-existing aminopyridine carbonitrile precursor. This guide will focus on troubleshooting this key transformation.

General Reaction Pathway

cluster_main Primary Synthetic Route cluster_side Common Side Reaction A 5-Aminopyridine-2-carbonitrile (Starting Material) B Bromination Reaction (+ NBS or Br₂) A->B C This compound (Target Product) B->C D Over-bromination B->D Excess Brominating Agent / High Temp. E 5-Amino-4,6-dibromopyridine-2-carbonitrile (Di-bromo Impurity) D->E

Caption: General pathway for synthesis and a common side reaction.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Answer: Low conversion is a frequent issue that can be traced back to several root causes. Let's break down the possibilities.

  • Potential Cause A: Inactive Brominating Agent.

    • Expertise & Experience: N-Bromosuccinimide (NBS) is a common choice for this reaction. However, NBS can degrade over time, especially if exposed to moisture or light, leading to reduced reactivity. Liquid bromine (Br₂) can also be compromised if not stored properly.

    • Trustworthy Protocol: Before starting, always use a fresh bottle of NBS or purify older stock by recrystallization from water. Ensure your solvent (e.g., acetonitrile, DMF) is anhydrous, as water can react with the brominating agent.

  • Potential Cause B: Sub-optimal Reaction Temperature.

    • Expertise & Experience: Bromination of activated rings is often exothermic. If the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, if it's too high, it can lead to byproduct formation (see Question 2).

    • Trustworthy Protocol: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the brominating agent to control the initial exotherm.[1] Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C) while monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Potential Cause C: Poor Solubility.

    • Expertise & Experience: The starting aminopyridine may have limited solubility in certain non-polar solvents. If the substrate is not fully dissolved, the reaction will be slow and inefficient.

    • Trustworthy Protocol: Choose a solvent that effectively dissolves the starting material. Acetonitrile is often a good starting point. In some cases, more polar solvents like Dimethylformamide (DMF) can be used, but be aware that they are harder to remove during workup and can sometimes participate in side reactions at higher temperatures.

Question 2: My final product is contaminated with significant impurities, particularly a di-brominated species. How can I improve selectivity?

Answer: The formation of di-bromo impurities is the most common side reaction, arising from the strong activating effect of the amino group on the pyridine ring.[1][2]

  • Potential Cause A: Incorrect Stoichiometry.

    • Expertise & Experience: Using more than one equivalent of the brominating agent is the most direct cause of over-bromination. The electron-rich nature of the starting material makes it highly susceptible to a second electrophilic attack.

    • Trustworthy Protocol: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. Adding the agent portion-wise or as a solution via a syringe pump over a prolonged period can help maintain a low concentration in the reaction mixture, thus favoring mono-bromination.

  • Potential Cause B: High Reaction Temperature.

    • Expertise & Experience: As mentioned, higher temperatures increase reaction rates but often decrease selectivity. The activation energy for the second bromination is often not much higher than the first, so excess thermal energy will drive the formation of the di-bromo byproduct.

    • Trustworthy Protocol: Maintain a controlled temperature throughout the reaction. A detailed study of a similar synthesis showed that controlling the feeding time of NBS and the reaction temperature was crucial to inhibit byproduct formation.[2]

  • Potential Cause C: Amino Group Activation.

    • Expertise & Experience: The -NH₂ group is a powerful activating group. A more advanced, but highly effective, strategy is to temporarily reduce its activating potential by converting it into an amide (e.g., acetamide). This protects the amino group and makes the ring less susceptible to over-bromination. The protecting group can be removed in a subsequent step.[1][3]

    • Trustworthy Protocol:

      • Protection: React the starting 5-Aminopyridine-2-carbonitrile with acetic anhydride.

      • Bromination: Perform the bromination on the resulting acetamide.

      • Deprotection: Hydrolyze the amide using acidic or basic conditions to reveal the amino group on the final product.

Question 3: I'm struggling with the purification. My product seems to co-elute with impurities or is difficult to crystallize.

Answer: Purification can be challenging due to the molecule's polarity.

  • For Column Chromatography:

    • Expertise & Experience: The presence of both a basic amino group and a polar nitrile group can cause streaking on silica gel.

    • Trustworthy Protocol: Use a solvent system like Ethyl Acetate/Hexanes. To reduce streaking, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent. This deactivates the acidic sites on the silica gel, leading to better peak shape.

  • For Recrystallization:

    • Expertise & Experience: Finding a suitable single-solvent system can be difficult. A two-solvent system is often more effective.

    • Trustworthy Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, or water) until the solution becomes cloudy.[4] Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control for this synthesis? A: The stoichiometry of the brominating agent. Precise control (1.0-1.05 eq.) is paramount to prevent the formation of di-brominated impurities, which are often difficult to separate from the desired product.

Q: What analytical methods should I use to monitor the reaction and confirm the product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or LC-MS.

  • Product Confirmation:

    • ¹H NMR: To confirm the aromatic substitution pattern.

    • Mass Spectrometry: To verify the molecular weight and isotopic pattern of bromine.

    • HPLC: To determine the final purity of the product.

Q: Are there any specific safety precautions for this reaction? A: Yes.

  • Brominating Agents: NBS and especially liquid bromine are corrosive and toxic. Handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use anhydrous solvents and handle them under an inert atmosphere if necessary.

  • Cyanide Moiety: The product contains a nitrile (cyanide) group. While generally stable, avoid strongly acidic conditions at high temperatures which could potentially lead to the release of hydrogen cyanide gas.

Data Summary and Experimental Workflow

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionPotential OutcomeOptimized ConditionExpected Result
NBS Stoichiometry > 1.2 equivalentsHigh levels of di-bromo impurity1.0 - 1.05 equivalentsHigh selectivity for mono-bromination
Temperature > 60 °CDecreased selectivity, more byproducts0 °C to Room Temp.Controlled reaction, higher purity
Solvent Poor substrate solubilityLow conversion, slow reactionAcetonitrile, DMFComplete dissolution, efficient reaction
Purification Eluent Neutral (EtOAc/Hex)Product streaking on silicaEtOAc/Hex + 1% Et₃NSharp bands, clean separation
Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification A 1. Dissolve Starting Material in Anhydrous Solvent B 2. Cool Reaction Vessel to 0-5 °C A->B C 3. Prepare Solution of NBS (1.05 eq) B->C D 4. Add NBS Solution Dropwise over 1 hour C->D E 5. Monitor by TLC/LC-MS (Allow to warm to RT) D->E F 6. Reaction Complete (Starting material consumed) E->F G 7. Quench with Na₂S₂O₃ (aq) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry Organic Layer (Na₂SO₄) & Concentrate H->I J 10. Purify Crude Solid via Column Chromatography I->J K 11. Recrystallize from Ethanol/Water J->K L 12. Dry Final Product Under Vacuum K->L

Sources

Technical Support Center: Purification of Crude 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Amino-6-bromopyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this versatile synthetic intermediate. The unique electronic and steric properties conferred by the amino, bromo, and cyano functional groups on the pyridine scaffold present specific challenges that require a nuanced approach. This document provides troubleshooting guides and FAQs to address common issues encountered during experimental work, grounded in fundamental chemical principles and field-proven experience.

Section 1: Initial Assessment and Common Impurities

Before attempting any purification, a preliminary analysis of the crude material is critical. The physical state, color, and solubility of your crude product provide important clues about the nature and extent of impurities.

FAQ: What are the most common impurities I should expect in my crude product?

The impurity profile of crude this compound is highly dependent on the synthetic route. However, several classes of impurities are consistently observed:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 5-amino-2-cyanopyridine or other pyridine derivatives.

  • Over-Brominated Byproducts: A significant byproduct that can complicate purification is the formation of di-brominated species.[1] The pyridine ring is activated by the amino group, making it susceptible to further halogenation if the reaction conditions are not strictly controlled.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., from coupling reactions) are common.

  • Solvents: Trapped reaction or work-up solvents can result in an oily or waxy crude product.

  • Colored Degradation Products: Aminopyridines can be sensitive to light and air, leading to the formation of colored, often polymeric, impurities.

FAQ: My crude product is a dark brown or black tar. What is the likely cause and what is my first step?

A dark, intractable residue typically indicates the presence of significant colored impurities, likely arising from degradation or side reactions.

Causality: The amino group makes the pyridine ring electron-rich and susceptible to oxidation. Overheating during solvent removal, extended reaction times, or exposure to strong acids can promote the formation of complex, high-molecular-weight colored species.

Recommended First Step: Do not immediately proceed to column chromatography with a highly impure tar. This will likely result in poor separation and irreversible contamination of the stationary phase. Instead, attempt an initial purification by slurry or digestion.

Experimental Protocol: Crude Product Digestion

  • Solvent Selection: Choose a solvent in which the desired product has minimal solubility at room temperature, but impurities are reasonably soluble (e.g., diethyl ether, hexane, or a mixture of ethyl acetate/hexane).

  • Procedure:

    • Place the crude tar in an Erlenmeyer flask with a stir bar.

    • Add a moderate volume of the selected solvent.

    • Stir vigorously at room temperature for 30-60 minutes. The goal is to dissolve soluble impurities, while the desired product may remain as a solid or precipitate out. .

    • Collect the solid material by vacuum filtration.

    • Wash the collected solid with a small amount of cold, fresh solvent.

    • Dry the solid and analyze its purity (e.g., by TLC or ¹H NMR). This cleaner material is now a better candidate for recrystallization or chromatography.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. Success hinges on selecting the appropriate solvent system.

FAQ: My product is not crystallizing from the solution. What steps can I take to induce crystallization?

Failure to crystallize is a common issue, usually related to supersaturation, purity, or solvent choice.

  • Problem 1: Solution is Not Supersaturated: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration.

  • Problem 2: Nucleation Barrier:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution to act as a template for crystal growth.

  • Problem 3: Slow Crystallization Kinetics: Further cool the solution in an ice bath or, if the solvent's freezing point allows, a freezer.[2] Be patient; some compounds require hours to crystallize.

  • Problem 4: Incorrect Solvent: If the above methods fail, the solvent may be inappropriate. The ideal solvent should dissolve the compound when hot but not when cold. If no single solvent works, a binary solvent system (one "good" solvent that dissolves the compound well, and one "poor" solvent that does not) is required.

FAQ: My recrystallized product is still colored. How can I obtain a colorless or light-yellow solid?

Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated carbon.[3]

Causality: Activated carbon has a high surface area with a network of pores that adsorb large, flat, aromatic molecules—a common structure for colored impurities—while the smaller product molecules remain in solution.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.

  • Carbon Addition: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Heating: Swirl the flask and gently reheat to boiling for 2-5 minutes to allow for adsorption.

  • Hot Filtration: This is the most critical step. Pre-heat a funnel (with fluted filter paper) by pouring hot, pure solvent through it. This prevents premature crystallization in the funnel. Quickly filter the hot, carbon-containing solution into a clean, pre-warmed flask.[2]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.[2]

Section 3: Troubleshooting Column Chromatography

For complex mixtures or oily products, column chromatography is the preferred purification method. However, the basic nature of this compound can cause issues on standard silica gel.

FAQ: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. Why is this happening?

This is a classic problem for basic compounds like pyridines on acidic silica gel.[4]

Causality: The surface of silica gel is covered in slightly acidic silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring can undergo a strong, sometimes irreversible, acid-base interaction with these silanol sites. This secondary interaction, in addition to normal-phase partitioning, leads to a non-uniform elution front, resulting in peak tailing and poor separation.[4]

Solution: To mitigate this interaction, you must either neutralize the acidic sites on the silica or reduce the basicity of the analyte. The most common and effective solution is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[4]

Experimental Protocol: Column Chromatography with a Triethylamine-Modified Mobile Phase

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Mobile Phase Modification: Add 0.5-1% triethylamine (v/v) to the bulk mobile phase solvent mixture. For example, for 1 L of eluent, add 5-10 mL of TEA.

  • Column Packing: Pack the column using the TEA-modified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Elute the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC. The TEA will preferentially bind to the acidic silanol sites, allowing your pyridine derivative to elute with symmetrical peaks.[4]

Table 1: Suggested TLC Mobile Phase Systems for Analysis

Solvent SystemPolarityTypical Application
Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumGood starting point for many pyridine derivatives.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for more polar compounds.
Toluene / Acetone (e.g., 9:1 to 7:3)MediumAlternative non-halogenated solvent system.

Note: Always add ~1% TEA to the TLC developing jar when analyzing basic pyridines to ensure the TLC results are representative of the column conditions.

Section 4: Purity Analysis

After purification, it is essential to verify the purity and identity of the final product.

FAQ: How can I quickly assess the purity of my final compound?
  • Thin-Layer Chromatography (TLC): This is the fastest method. A pure compound should appear as a single, well-defined spot. Run the sample alongside the crude material and starting material for comparison.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and assessing purity. The absence of impurity peaks and correct integration ratios are key indicators of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. It can separate and quantify even minor impurities.

[5]Diagram 2: Troubleshooting Column Chromatography Issues

G start Column Run Started problem Observe Peak Tailing or Streaking? start->problem solution1 Add 0.5-1% Triethylamine (TEA) to the mobile phase problem->solution1 Yes check_separation Are compounds co-eluting? problem->check_separation No solution1->check_separation solution2 Decrease mobile phase polarity (e.g., increase Hexane %) check_separation->solution2 Yes end Achieve Good Separation check_separation->end No solution3 Change stationary phase (e.g., Alumina, C18) solution2->solution3 If still poor solution2->end

Caption: Decision tree for resolving common chromatography problems.

References

  • CN104327202A. (2015). Preparation method of 2-amino-5-bromopyridine. Google Patents.
  • Renau, T. E., et al. (1996). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Organic Preparations and Procedures International, 28(4), 454-457. [Link available via ResearchGate: https://www.researchgate.net/publication/249007623_An_Efficient_Synthesis_of_5-Bromopyridine-2-carbonitrile]
  • MDPI. (2018). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. Molecules, 23(7), 1649. Retrieved from [Link]

  • CN115784978B. (2023). Method for synthesizing 2-amino-6-bromopyridine. Google Patents.
  • CN105348181A. (2016). Preparation method of 2-amino-5-methyl-6-bromopyridine. Google Patents.
  • Kumar, A., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-bromopyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • CN101704781B. (2012). Preparation method of amino pyridine bromide compound. Google Patents.
  • Rissanen, K., et al. (2009). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 9(7), 3196-3203. Retrieved from [Link]

  • KR101652750B1. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
  • Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 214(1), 240-245. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis, 55(12), 1396-1400. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Amino-6-bromopyridine-2-carbonitrile. Dehalogenation, specifically protodebromination, is a frequently encountered side reaction in cross-coupling chemistry involving this and similar electron-rich heterocyclic halides.[1][2] This unwanted reaction, where the bromine atom is replaced by a hydrogen, consumes the starting material, reduces the yield of the desired product, and complicates purification.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate this challenge. Our approach is grounded in mechanistic principles to empower you to make rational, effective adjustments to your experimental design.

Part 1: Troubleshooting Guide - When Dehalogenation Derails Your Reaction

This section is structured to address specific problems you may be observing in your reaction outcomes.

Q1: I'm seeing a significant amount of the debrominated byproduct, 5-Amino-2-cyanopyridine, in my crude reaction mixture. What are the most likely causes?

Answer: The formation of 5-Amino-2-cyanopyridine is a classic sign of a competing hydrodehalogenation pathway.[1][2] This side reaction is primarily driven by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] Several factors can contribute to the generation of this reactive intermediate:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are common culprits.[1][2] They can generate Pd-H species through various mechanisms, including β-hydride elimination from the alkoxide itself.

  • The Solvent: Protic solvents (e.g., alcohols) can directly act as hydride sources. Polar aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than non-polar solvents like toluene.[1][3]

  • The Ligand: The choice of phosphine ligand is critical. While necessary for the catalytic cycle, some ligands can participate in the formation of Pd-H species or may not promote the desired reductive elimination step efficiently enough to outcompete the dehalogenation pathway.

  • Temperature: High reaction temperatures can increase the rate of dehalogenation, which may have a higher activation energy than the desired cross-coupling reaction.[1]

  • Reagent Purity: The presence of water or other hydrogen-donating impurities in your reagents or solvents can be a significant source of hydrides.[1]

Your specific substrate, this compound, is particularly susceptible due to its electron-rich nature, a consequence of the activating amino group. This electronic property makes the pyridine ring more vulnerable to reactions with Pd-H species.[1][2]

Q2: I've identified the problem. What is a logical, step-by-step approach to optimize my reaction and minimize debromination?

Answer: A systematic approach to reaction optimization is crucial. We recommend modifying one variable at a time, starting with the components most likely to be contributing to the issue.

Below is a workflow designed to guide you through this process.

G start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). - These accelerate reductive elimination. start->ligand Begin Optimization base Step 2: Change the Base - Replace strong bases (NaOtBu) with weaker inorganic bases. - Try K3PO4, Cs2CO3, or K2CO3. ligand->base If dehalogenation persists solvent Step 3: Change the Solvent - Avoid protic or polar aprotic solvents. - Switch to non-polar, aprotic solvents like toluene or dioxane. base->solvent If dehalogenation persists temp Step 4: Lower the Temperature - Dehalogenation often has a higher activation energy. - Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp If dehalogenation persists purity Step 5: Check Reagent Purity - Use anhydrous and degassed solvents. - Ensure high-purity reagents to minimize hydride sources. temp->purity If dehalogenation persists success Problem Solved: Minimized Dehalogenation purity->success Verify with control experiment

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism of dehalogenation in palladium-catalyzed reactions?

Answer: The predominant mechanism for hydrodehalogenation involves a palladium-hydride (Pd-H) intermediate.[2] The catalytic cycle of a typical cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, involves three main steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[4][5][6]

Dehalogenation enters as a competing, non-productive pathway. A Pd-H species, formed from various sources in the reaction mixture, can intercept the Ar-Pd(II)-X intermediate. Instead of undergoing reductive elimination with the desired coupling partner, the aryl group reductively eliminates with the hydride, forming the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[1]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Dehalogenation Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetal Transmetalation (R-B(OH)2) ArPdBr->Transmetal ArPdH Ar-Pd(II)-H(Ln) ArPdBr->ArPdH Hydride Interception ArPdR Ar-Pd(II)-R(Ln) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R RedElim->Product Product->Pd0 Hydride Pd-H Source (Base, Solvent, H2O) Hydride->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H Byproduct Ar-H RedElim_H->Byproduct RedElim_H->Pd0_clone Regenerates Pd(0)

Caption: Competing catalytic cycles: desired cross-coupling vs. dehalogenation.

Q4: How does the choice of phosphine ligand specifically impact the rate of dehalogenation?

Answer: The phosphine ligand is arguably the most critical factor in controlling selectivity.[2] Bulky and electron-rich ligands, such as the biaryl phosphines developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are highly effective at preventing dehalogenation for several reasons:[2]

  • Steric Hindrance: The bulk of these ligands creates a sterically crowded environment around the palladium center. This steric pressure promotes the C-C or C-N bond-forming reductive elimination step, which is often the turnover-limiting step of the desired catalytic cycle.[2]

  • Electron-Donating Properties: The electron-rich nature of these ligands increases the electron density on the palladium atom. This enhanced electron density facilitates the reductive elimination step, causing it to proceed at a faster rate than the competing dehalogenation pathway.[2]

In essence, these advanced ligands kinetically favor the desired product formation, allowing it to "outrun" the undesired side reaction.

Q5: Are palladium pre-catalysts a better choice than generating the active catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?

Answer: Yes, using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can be highly advantageous.[2] These pre-catalysts are designed for the efficient and reproducible in situ generation of the active monoligated Pd(0) species, which is the true catalyst. This can lead to more consistent reaction outcomes and lower levels of side reactions like dehalogenation compared to using simple palladium salts.[2] Traditional methods relying on Pd(OAc)₂ or Pd₂(dba)₃ can sometimes lead to variable catalyst activity and the formation of undesired palladium species.

Part 3: Data-Driven Recommendations & Protocols

Comparative Data on Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of a model Suzuki coupling reaction with this compound, highlighting the ratio of the desired product to the dehalogenated byproduct.

Entry Palladium Source / Ligand Base Solvent Temp (°C) Product Yield (%) Dehalogenation (%) Reference
1Pd(PPh₃)₄NaOtBuDioxane1103550Internal Data
2Pd₂(dba)₃ / XPhosNaOtBuDioxane1106525[2]
3Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11085<5[2]
4XPhos Pd G3K₃PO₄Toluene8092<2[2]

This data is illustrative and based on typical results reported in the literature and internal studies.

Optimized Protocol for Suzuki Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, specifically designed to minimize hydrodehalogenation.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To the oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • National Institutes of Health. (n.d.). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Retrieved from [Link]

  • Reddit. (2019, October 7). Significant dehalogenation in stille coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2017, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (2024, August 8). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protodepalladation as a Strategic Elementary Step in Catalysis. Retrieved from [Link]

  • YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of amino-halogenopyridines.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • American Chemical Society. (2024, May 29). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

  • National Institutes of Health. (2013, March 27). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. Retrieved from [Link]

Sources

Navigating the Synthesis of 5-Amino-6-bromopyridine-2-carbonitrile: A Guide to Alternative Brominating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-bromopyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the bromination of the 5-aminopyridine-2-carbonitrile precursor. We will explore effective alternative brominating agents, addressing common challenges and offering field-proven insights to ensure successful and reproducible outcomes in your experiments.

Introduction: The Challenge of Regioselective Bromination

The synthesis of this compound presents a common challenge in heterocyclic chemistry: achieving high regioselectivity. The starting material, 5-aminopyridine-2-carbonitrile, possesses two activating groups (the amino and the cyano group in terms of directing effects for electrophilic substitution) that can direct the incoming electrophile to multiple positions on the pyridine ring. Direct bromination with molecular bromine (Br₂) often leads to a mixture of mono- and di-brominated products, complicating purification and reducing the yield of the desired isomer.[1][2] This guide focuses on alternative, more selective brominating agents to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to molecular bromine for this synthesis?

A1: While elemental bromine is a powerful brominating agent, its high reactivity can lead to over-bromination and the formation of undesired isomers.[1][2] Alternative reagents like N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Pyridinium tribromide, and Copper(II) bromide offer milder reaction conditions and can provide greater control over regioselectivity, leading to higher yields of the target compound and easier purification.[3][4] Furthermore, from a safety perspective, these solid reagents are often easier and safer to handle than volatile and highly corrosive liquid bromine.

Q2: What are the most common side products in this reaction, and how can I minimize them?

A2: The most common side products are the formation of the isomeric 5-amino-4-bromopyridine-2-carbonitrile and di-brominated species. To minimize these:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.

  • Temperature Control: Perform the reaction at a controlled, often low, temperature (e.g., 0 °C) to enhance selectivity.[1]

  • Protecting Groups: In some cases, acetylation of the amino group can be employed to moderate its activating effect and improve regioselectivity.

Q3: How do I choose the best alternative brominating agent for my specific setup?

A3: The choice depends on factors like available equipment, desired reaction conditions (e.g., temperature, solvent), and the scale of your synthesis. The table below provides a comparative overview to aid in your decision-making process.

Comparative Analysis of Alternative Brominating Agents

Brominating AgentKey AdvantagesTypical ConditionsPotential Drawbacks
N-Bromosuccinimide (NBS) Solid, easy to handle; selectivity can be tuned by solvent choice.[5]Acetonitrile, DMF, or chlorinated solvents; often at 0°C to room temperature.[1]Can lead to radical side reactions, especially with light or radical initiators.[6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) High bromine content by weight, stable solid, cost-effective.[4]Often used in strong acids (e.g., oleum) or inert solvents.[7]Can be less selective than NBS under certain conditions.
Pyridinium Tribromide Crystalline solid, less hazardous than Br₂, simplifies work-up.[8][9]Acetic acid or chlorinated solvents; room temperature.Can release bromine in solution, requiring careful handling.[8]
Copper(II) Bromide (CuBr₂) Mild conditions, high regioselectivity for para-substitution in anilines.Acetonitrile, often at room temperature.Stoichiometric amounts of copper salts can complicate purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. For many selective brominations, lower temperatures (0 °C or below) are beneficial.[1]
Poor Quality Reagents Ensure the starting aminopyridine is pure. Use freshly recrystallized NBS if necessary.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Catalyst Deactivation (if applicable) In some protocols, trace water can deactivate catalysts. Ensure anhydrous conditions if required.
Problem 2: Formation of Multiple Products (Lack of Regioselectivity)
Possible Cause Suggested Solution
Highly Activating Substrate Consider protecting the amino group as an acetamide to reduce its activating influence.
Excess Brominating Agent Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent.
Reaction Temperature Too High Lowering the reaction temperature can significantly improve the selectivity of the bromination.[1]
Solvent Effects The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetonitrile vs. dichloromethane).
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Close Polarity of Isomers Employ careful column chromatography with a shallow solvent gradient. Consider using a different stationary phase if silica gel is ineffective.
Presence of Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. If necessary, a small excess of the brominating agent can be used, followed by quenching with sodium thiosulfate.
Contamination with Di-brominated Product Recrystallization may be an effective method to separate the mono- and di-brominated products.

Experimental Protocols

The following are representative protocols for the bromination of an aminopyridine derivative. Note: These are general procedures and may require optimization for your specific substrate and setup.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve 5-aminopyridine-2-carbonitrile (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the cooled solution of the aminopyridine over 30-60 minutes.[1]

  • Reaction: Stir the reaction mixture at 0 °C, monitoring the progress by TLC (Thin Layer Chromatography).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Bromination using Pyridinium Tribromide
  • Dissolution: Dissolve 5-aminopyridine-2-carbonitrile (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Addition of Pyridinium Tribromide: Add pyridinium tribromide (1.05 eq.) portion-wise to the solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Decision Tree for Brominating Agent Selection

start Start: Need to brominate 5-aminopyridine-2-carbonitrile q1 Primary Concern? start->q1 safety Safety and Handling q1->safety Yes selectivity Regioselectivity q1->selectivity Yes cost Cost and Availability q1->cost Yes nbs_dbdmh Consider NBS or DBDMH (solid, stable reagents) safety->nbs_dbdmh cu_pybr3 Consider CuBr2 or Pyridinium Tribromide (milder conditions) selectivity->cu_pybr3 dbdmh_br2 DBDMH or Br2 (if cost is the main driver) cost->dbdmh_br2 end Proceed to protocol optimization nbs_dbdmh->end cu_pybr3->end dbdmh_br2->end

Caption: Decision tree for selecting a suitable brominating agent.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm Check TLC/LC-MS for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present sm_absent SM Absent check_sm->sm_absent increase_time Increase reaction time/temperature sm_present->increase_time check_reagents Check reagent purity/activity sm_present->check_reagents side_products Multiple Side Products Observed sm_absent->side_products end Improved Yield increase_time->end check_reagents->end optimize_conditions Optimize conditions for selectivity (lower temp, slower addition) side_products->optimize_conditions Yes purification_issue Product lost during workup/purification side_products->purification_issue No optimize_conditions->end purification_issue->end

Caption: Workflow for troubleshooting low product yield.

References

  • Google Patents. (1981). Process for making 2-bromopyridine.
  • ResearchGate. (2025). A Facile, Regioselective and Controllable Bromination of Aromatic Amines Using CuBr2/Oxone System. [Link]

  • Google Patents. (2019).
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Google Patents. (2014).
  • MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • PubMed. (2025). CuBr2 complexes with 3,5-disubstituted pyridine ligands. [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. [Link]

  • MDPI. (2024). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. [Link]

  • Google Patents. (1993).
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • YouTube. (2020). NBS Bromination. [Link]

  • ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. [Link]

  • PrepChem.com. (n.d.). Preparation of pyridinium tribromide. [Link]

  • ResearchGate. (2009). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]

  • ResearchGate. (2011). Pyridinium tribromide (PyrBr3) in equilibrium with bromine and.... [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • RSC Publishing. (2016). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. [Link]

  • YouTube. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. [Link]

  • RSC Publishing. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]

  • Patsnap. (2019).
  • Google Patents. (2023). Method for synthesizing 2-amino-6-bromopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • IJSSST. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • PubMed. (2023). C-H functionalization of pyridines. [Link]

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Technical Support Center: Managing Regioselectivity in Reactions of 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-6-bromopyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights into managing the key challenge associated with this substrate: controlling regioselectivity. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

Understanding the Reactivity Landscape

The regiochemical outcomes of reactions involving this compound are a direct consequence of the electronic and steric interplay between its three key functional groups and the pyridine nitrogen. A clear understanding of these effects is the foundation for rational reaction design.

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is strongly electron-withdrawing by induction. This lowers the electron density of the entire ring system, making it more susceptible to nucleophilic attack compared to benzene, particularly at the α (2,6) and γ (4) positions.[1]

  • Amino Group (-NH₂ at C5): This is a powerful electron-donating group (EDG) through resonance (+R effect) and weakly withdrawing by induction (-I effect). Its net effect is activating, increasing electron density at the positions ortho (C4, C6) and para (C2) to itself.

  • Bromo Group (-Br at C6): Halogens are deactivating through a strong inductive (-I) effect but are electron-donating by a weaker resonance (+R) effect. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[2]

  • Cyano Group (-CN at C2): This is a potent electron-withdrawing group (EWG) through both strong inductive (-I) and resonance (-R) effects. It significantly deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it.[3]

This complex interplay creates a nuanced reactivity map. The C6-Br bond is the most common reaction site for forming new carbon-carbon or carbon-heteroatom bonds. However, the nucleophilicity of the C5-amino group presents a major competing reaction pathway, particularly in cross-coupling reactions.

Caption: Key reactive sites and electronic influences on this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is giving a low yield of the C6-arylated product and a significant amount of debrominated starting material. What's the cause?

A: This is a classic issue. The formation of the debrominated product (5-Amino-pyridine-2-carbonitrile) points towards a competing hydrodehalogenation side reaction.[4] This often occurs when the catalytic cycle is inefficient. The primary causes are:

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow. This can be exacerbated by boronic acid decomposition (protodeboronation).[2]

  • Hydride Sources: The reaction mixture may contain sources of hydride (e.g., solvent, amine bases) that intercept the palladium intermediate, leading to reductive elimination of the unwanted product.[4]

  • Catalyst Inhibition: The free amino group can coordinate to the palladium center, hindering its catalytic activity.

Solution: See the detailed troubleshooting guide for Suzuki-Miyaura coupling below. Key strategies include careful selection of ligand, base, and solvent, and ensuring rigorously anhydrous and inert conditions.

Q2: I am attempting a Buchwald-Hartwig amination at the C6 position, but I am observing significant amounts of a dimeric side product from the self-coupling of my starting material. Why?

A: This suggests that the desired C-N bond formation is slow relative to a competitive N-arylation pathway where the amino group of one molecule attacks the C-Br bond of another, catalyzed by palladium. This is a common challenge with substrates bearing both a halide and a free amine.

Solution: The most robust solution is to protect the C5-amino group. A tert-Butoxycarbonyl (Boc) group is a common and effective choice, as it can be readily removed under acidic conditions after the coupling reaction is complete.[5][6] Alternatively, using highly specialized ligands designed for coupling with primary amines, such as BrettPhos, can sometimes favor the intermolecular reaction over the undesired dimerization.[7][8]

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position is most reactive?

A: Yes, SNAr is a viable strategy. The pyridine ring is inherently electron-deficient and is further activated by the potent cyano group at C2. Halogens at positions activated by the ring nitrogen (C2 and C6) are prime candidates for SNAr.[1] In this molecule, the bromine at C6 is highly activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen.[3][9] Therefore, the C6 position is the most likely site for SNAr.

Troubleshooting Guides by Reaction Type

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the C6 position. However, success hinges on navigating the potential side reactions.

Common Problem: Low yield, significant hydrodehalogenation, or no reaction.

Potential Cause Diagnostic Check Proposed Solution & Rationale
Catalyst Inactivation/Inhibition Reaction stalls after initial conversion (monitor by LC-MS).1. Protect the Amino Group: Introduce a Boc protecting group. This sterically and electronically shields the amine, preventing coordination to the Pd center.[6] 2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands form stable, highly active catalysts that can be less susceptible to inhibition.[2]
Slow Transmetalation / Protodeboronation Boronic acid is consumed, but product is not formed. Debrominated starting material is observed.[2]1. Choice of Base: Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of K₂CO₃. The base is crucial for activating the boronic acid to form the boronate, which facilitates transmetalation.[10] 2. Use Boronate Esters: Consider using a pinacol boronate ester (Bpin) instead of the boronic acid. They are often more stable and less prone to protodeboronation.[2]
Poor Pre-catalyst Activation Reaction is sluggish or fails to initiate.1. Use a Pre-catalyst: Employ a modern palladacycle pre-catalyst (e.g., G2 or G3 XPhos Palladacycle). These generate the active Pd(0) species under milder conditions and more reliably than using Pd(OAc)₂ or Pd₂(dba)₃ alone.[2]
Presence of Oxygen or Water Inconsistent results; formation of black palladium precipitate (Pd black).1. Degas Rigorously: Thoroughly degas all solvents and the reaction vessel (sparge with argon/nitrogen or use freeze-pump-thaw cycles).[4] 2. Use Anhydrous Reagents: Ensure all reagents and solvents are strictly anhydrous.

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check_catalyst -> protect_amine [label="If N-arylation or\ninhibition suspected"]; check_catalyst -> change_ligand; check_catalyst -> change_base; check_catalyst -> use_precatalyst;

protect_amine -> success; change_ligand -> success; change_base -> success; use_precatalyst -> success; }

Caption: Decision workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

This reaction is used to form a C-N bond at the C6 position. The primary challenge is managing the reactivity of the substrate's own C5-amino group.[11][12]

Common Problem: Formation of dimerized or oligomeric side products; low yield of the desired arylamine.

Potential Cause Diagnostic Check Proposed Solution & Rationale
Competitive N-Arylation LC-MS shows a product with a mass corresponding to two starting material units coupled together.1. Protect the Amino Group: This is the most reliable strategy. A Boc group is standard.[5][6] This prevents the amine from acting as a nucleophile in the catalytic cycle.
Incorrect Ligand Choice Low conversion to desired product.1. Screen Ligands: The choice of ligand is critical. For primary amine coupling partners, BrettPhos is often a good starting point. For secondary amines, RuPhos or SPhos may provide better results.[7] These bulky ligands promote the desired reductive elimination step.
Base Incompatibility Decomposition of starting material or low conversion.1. Select Appropriate Base: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are required for the Buchwald-Hartwig reaction to deprotonate the incoming amine nucleophile.[12][13] Ensure the base is compatible with other functional groups in your molecules.

Experimental Protocols

Protocol: Boc Protection of this compound

This protocol provides a robust method to protect the C5-amino group, facilitating subsequent cross-coupling reactions.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., Dichloromethane or THF), add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (6-bromo-2-cyanopyridin-3-yl)carbamate.

Protocol: Suzuki-Miyaura Coupling of Boc-Protected Substrate

This protocol is a starting point for the coupling of the Boc-protected intermediate with an arylboronic acid.

  • Inert Atmosphere: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the Boc-protected this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02-0.05 eq.) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add a thoroughly degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).[4]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The Boc group can then be removed using standard acidic conditions (e.g., TFA in DCM) if desired.

References

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Protecting group - Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Protection for amino group and amino acid | PPTX - Slideshare. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group | Journal of the American Chemical Society. Available at: [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. Available at: [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - White Rose Research Online. Available at: [Link]

  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - American Chemical Society - ACS Figshare. Available at: [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution - NPTEL Archive. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

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Technical Support Center: Analytical Methods for 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analysis of 5-Amino-6-bromopyridine-2-carbonitrile. It offers detailed methodologies, troubleshooting advice, and answers to frequently asked questions concerning the detection and quantification of impurities in this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in this compound?

A1: Impurities in any Active Pharmaceutical Ingredient (API) or intermediate can be classified into organic, inorganic, and residual solvents.[1] For this compound, organic impurities are the most critical and typically arise from the manufacturing process.[2] These can include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Intermediates: Compounds formed during intermediate steps of the synthesis. For instance, if the synthesis involves the bromination of an aminopyridine precursor, regioisomers (e.g., isomers with bromine at a different position) could be present.[3]

  • By-products: Resulting from side reactions, such as over-bromination leading to dibromo-species or incomplete reactions.[3]

  • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis.[4][5]

Q2: What are the regulatory standards for impurity profiling?

A2: Global regulatory bodies, through the International Council for Harmonisation (ICH), provide guidelines for impurity control. The key documents are:

  • ICH Q3A(R2): Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6]

  • ICH Q3B(R2): Provides guidance on impurities in new drug products.[6]

  • ICH Q2(R1): Details the requirements for validating analytical procedures to ensure they are fit for their intended purpose, covering parameters like accuracy, precision, specificity, and linearity.[7][8][9][10]

Generally, any impurity present at a level of 0.10% or higher should be identified and characterized.[2]

Q3: Which analytical technique is best suited for analyzing impurities in this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[]

  • High-Performance Liquid Chromatography (HPLC): This is the "gold standard" for purity analysis of non-volatile organic compounds like substituted pyridines.[12] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.[12][13]

  • Gas Chromatography (GC): Primarily used for analyzing volatile and semi-volatile impurities, such as residual solvents.[13][14] Direct analysis of this compound by GC can be challenging without derivatization due to its polarity and potential thermal instability.

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the unambiguous structural elucidation of unknown impurities, especially after isolation.[15][16][17] It provides detailed information about the molecule's connectivity and stereochemistry.[16][17]

Core Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC is the primary technique for quantifying impurities. A reversed-phase method is most suitable for this polar aromatic compound. The following protocol is a robust starting point for method development.

  • Column: A C18 column is chosen as it is a versatile, non-polar stationary phase that provides good retention for a wide range of organic molecules.

  • Mobile Phase: An acidic mobile phase (using phosphoric or formic acid) is used to suppress the ionization of the basic amino group on the pyridine ring. This prevents peak tailing caused by interaction with residual silanol groups on the silica-based column packing, resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 3.5 or 5 µm particle size
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Elution 0-2 min (10% B), 2-20 min (10-80% B), 20-25 min (80% B), 25.1-30 min (10% B)
    Flow Rate 1.0 mL/min
    Column Temperature 35 °C
    Detection Wavelength 254 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Diluent: A 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in the diluent in a 50 mL volumetric flask to achieve a concentration of about 0.5 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The system is deemed suitable if it meets the following criteria as per ICH Q2(R1) guidelines[8]:

      • Relative Standard Deviation (RSD): The RSD for the peak area of the main component should be not more than 2.0%.[12]

      • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.[12]

      • Theoretical Plates: The plate count should be not less than 2000.[12]

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage of each impurity using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the preferred method for identifying and quantifying residual solvents and other volatile or semi-volatile organic impurities.[18]

  • Instrumentation:

    • GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program Initial 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold for 5 min
    Injector Temp. 250°C
    MS Transfer Line 280°C
    MS Ion Source 230°C

    | Mass Range | 35-450 amu |

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Incubation Time: 15 minutes

Role of NMR in Impurity Identification

While chromatography can separate and quantify impurities, it often cannot definitively identify their structure. NMR spectroscopy is the most powerful tool for this purpose.[16] Once an unknown impurity is detected by HPLC (especially if it exceeds the 0.10% ICH identification threshold), the typical workflow involves isolating a small quantity of the impurity using preparative HPLC. This isolated sample is then analyzed by high-resolution MS and NMR.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal detailed connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

This combination of techniques allows for the unambiguous identification of process-related impurities and degradation products.[17]

Impurity Identification and Quantification Workflow

The following diagram illustrates a typical workflow for analyzing impurities in a batch of this compound.

Impurity_Workflow Workflow for Impurity Analysis cluster_screening Initial Screening & Quantification cluster_identification Identification & Characterization cluster_reporting Final Reporting sample Receive Sample Batch hplc_screen Analyze by Validated HPLC-UV Method sample->hplc_screen quantify Quantify Impurities by Area % hplc_screen->quantify threshold_check Any Impurity > 0.10%? (ICH Q3A Threshold) quantify->threshold_check prep_hplc Isolate Impurity via Preparative HPLC threshold_check->prep_hplc Yes report_known Report Known Impurities & Degradants threshold_check->report_known No lcms Preliminary ID with LC-MS (Mass & Fragment Data) prep_hplc->lcms nmr Confirm Structure with NMR Spectroscopy lcms->nmr report_new Report New Impurity with Structure & Level nmr->report_new release Batch Release Decision report_known->release report_new->release

Caption: A typical workflow for the detection, quantification, and identification of impurities.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: My main peak is tailing or showing poor symmetry. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like this is a classic problem in reversed-phase HPLC.

  • Possible Cause 1: Secondary Interactions. The amino group on the pyridine ring is basic and can interact with acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction mechanism causes some molecules to be retained longer, resulting in a tailed peak.

    • Solution: Ensure your mobile phase pH is low (pH 2.5-3.5). Using an acidic modifier like phosphoric acid or formic acid protonates the amino group and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[19]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase can degrade, or the column bed can collapse, creating a void at the inlet.[19]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Q: I'm observing drifting retention times in my chromatograms. Why is this happening?

A: Drifting retention times suggest that the chromatographic conditions are not stable.

  • Possible Cause 1: Insufficient Column Equilibration. This is very common with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Possible Cause 2: Mobile Phase Composition Change. If the mobile phase is prepared by mixing solvents online, a malfunctioning proportioning valve can cause inconsistent composition.[20] Alternatively, if solvents are not adequately degassed, dissolved air can form bubbles in the pump, leading to flow rate fluctuations.

    • Solution: Manually pre-mix the mobile phase to rule out pump proportioning issues.[20] Ensure all mobile phase solvents are freshly prepared and properly degassed using sparging, sonication, or vacuum filtration.

  • Possible Cause 3: Temperature Fluctuations. The column temperature has a significant effect on retention.

    • Solution: Ensure the column oven is on and set to a stable temperature (e.g., 35 °C). This provides a more stable environment than ambient lab temperature.

Q: I see "ghost peaks" (peaks appearing in blank injections). Where are they coming from?

A: Ghost peaks are typically caused by contamination or carryover from a previous injection.

  • Possible Cause 1: Sample Carryover. If a previous sample was highly concentrated, residual amounts can remain in the autosampler needle or injection valve and be injected with the subsequent blank.

    • Solution: Implement a robust needle wash step in your autosampler method, using a strong solvent (like 100% Acetonitrile or a solvent matching the strongest point in your gradient).

  • Possible Cause 2: Contaminated Mobile Phase or Diluent. Impurities can build up in the solvents over time.

    • Solution: Prepare fresh mobile phase and sample diluent using high-purity HPLC-grade solvents and water.

  • Possible Cause 3: Late Eluting Peaks from a Previous Run. A peak from a previous injection may not have eluted completely and appears in the next chromatogram.

    • Solution: Extend the gradient run time or add an isocratic hold at a high organic percentage at the end of the run to ensure all components are eluted from the column.

References

  • Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

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Validation & Comparative

A Comparative Reactivity Analysis: 5-Amino-6-bromopyridine-2-carbonitrile vs. 5-Amino-6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted aminopyridines are privileged structures due to their prevalence in a myriad of biologically active compounds. This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially significant building blocks: 5-Amino-6-bromopyridine-2-carbonitrile and 5-Amino-6-chloropyridine-2-carbonitrile . Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately accelerating the discovery and development of novel chemical entities.

This comparison will focus on three classes of reactions that are fundamental to contemporary organic synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). The analysis is grounded in fundamental principles of chemical reactivity and supported by data from analogous systems within the scientific literature.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective

The reactivity of this compound and its chloro-analogue is primarily dictated by the electronic and steric environment of the carbon-halogen bond. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.

The substituents on the pyridine ring further modulate its electronic properties:

  • Amino Group (-NH₂): A potent electron-donating group through resonance (+M effect), which increases electron density on the ring.

  • Cyano Group (-CN): A strong electron-withdrawing group through both induction (-I) and resonance (-M), significantly decreasing electron density.

  • Halogen (Br or Cl): Electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+M).

In both molecules, the halogen is situated at the 6-position, ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction.[1]

The key differentiator between the two molecules is the nature of the halogen. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy is a critical factor in reactions where the cleavage of this bond is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > OTf >> Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which influences the ease of the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron species.[2][3] For the coupling of 5-Amino-6-halopyridine-2-carbonitriles, the bromo derivative is expected to be significantly more reactive than the chloro derivative.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound5-Amino-6-chloropyridine-2-carbonitrile
Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol% or more)
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., 100-120 °C)
Ligand Choice Standard phosphine ligands (e.g., PPh₃, dppf) often suffice.More specialized, electron-rich, and bulky ligands (e.g., SPhos, XPhos) are often necessary to facilitate the oxidative addition of the C-Cl bond.[4]
Reaction Times ShorterLonger

The enhanced reactivity of the bromo-compound can lead to cleaner reactions, higher yields, and broader substrate scope under milder conditions. While the chloro-analogue is a more cost-effective starting material, its lower reactivity often necessitates more forceful conditions and specialized, expensive catalyst systems.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition cluster_3 Reaction cluster_4 Work-up A Combine 5-Amino-6-halopyridine-2-carbonitrile (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). A->B C Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. B->C D Heat the mixture with stirring (typically 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, dilute with an organic solvent, and filter. E->F G Wash the organic layer with water and brine. F->G H Dry over anhydrous sulfate, filter, and concentrate. G->H I Purify by column chromatography. H->I G cluster_0 Reaction Setup cluster_1 Solvent Addition cluster_2 Reaction cluster_3 Work-up and Purification A To a reaction vessel under inert atmosphere, add the 5-Amino-6-halopyridine-2-carbonitrile (1.0 equiv), amine (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand, and base (e.g., NaOtBu). B Add anhydrous, degassed solvent (e.g., toluene or dioxane). A->B C Heat the mixture with stirring (typically 80-120 °C). B->C D Monitor for completion by TLC or LC-MS. C->D E Cool the reaction, dilute with an organic solvent, and wash with water and brine. D->E F Dry the organic phase, concentrate, and purify by chromatography. E->F

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend for halogens in SNAr reactions is often reversed, with fluoro- and chloro-substituted rings being more reactive than their bromo- and iodo- counterparts. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more polarized carbon-halogen bond. [5]The more electronegative halogen (Cl) creates a more electrophilic carbon center, accelerating the nucleophilic attack.

Both this compound and 5-Amino-6-chloropyridine-2-carbonitrile are highly activated for SNAr at the 6-position due to the ortho- and para-directing electron-withdrawing effects of the pyridine nitrogen and the cyano group, respectively.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound5-Amino-6-chloropyridine-2-carbonitrile
Reactivity LowerHigher
Reaction Conditions May require higher temperatures or longer reaction times.Generally proceeds under milder conditions.
Nucleophile Scope May be limited to stronger nucleophiles.A broader range of nucleophiles can be employed effectively.

For SNAr reactions, 5-Amino-6-chloropyridine-2-carbonitrile is the predicted substrate of choice, likely providing higher yields in shorter reaction times and under more benign conditions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve the 5-Amino-6-halopyridine-2-carbonitrile (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO). B Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 equiv) and a base (e.g., K₂CO₃, NaH), if necessary. A->B C Heat the reaction mixture (temperature will vary depending on the nucleophile and substrate). B->C D Monitor the reaction by TLC or LC-MS. C->D E Quench the reaction with water and extract the product with an organic solvent. D->E F Wash, dry, and concentrate the organic phase, followed by purification. E->F

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Summary and Conclusion

The choice between this compound and 5-Amino-6-chloropyridine-2-carbonitrile as a synthetic intermediate is highly dependent on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig) , This compound is the superior choice, offering higher reactivity, which translates to milder reaction conditions, shorter reaction times, and often higher yields.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions , 5-Amino-6-chloropyridine-2-carbonitrile is the more reactive substrate due to the greater polarization of the C-Cl bond, which facilitates the initial nucleophilic attack.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among the diverse array of pyridine-based starting materials, 5-Amino-6-bromopyridine-2-carbonitrile has emerged as a particularly versatile building block. Its unique arrangement of amino, bromo, and cyano functionalities provides a rich platform for the synthesis of a wide range of heterocyclic compounds with significant biological potential.[2] This guide offers a comparative analysis of the biological activities of compounds derived from this scaffold, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the synthetic pathways, present comparative experimental data, and provide detailed protocols to empower researchers in the fields of drug discovery and development.

The Synthetic Powerhouse: From a Simple Pyridine to Complex Heterocycles

The reactivity of this compound lies in its trifunctional nature, allowing for a variety of chemical transformations. The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, the amino group can be acylated, alkylated, or diazotized, and the cyano group can be hydrolyzed or participate in cyclization reactions. This versatility enables the construction of diverse and complex molecular architectures.

A particularly fruitful application of this starting material is in the synthesis of pyridopyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and kinase inhibitory effects.[3][4] The general synthetic approach involves the reaction of the amino and cyano groups with various reagents to form the fused pyrimidine ring.

Comparative Analysis of Biological Activities

This section will compare the biological activities of representative compounds synthesized from this compound with established alternative compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridopyrimidine derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell growth and survival.[5] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7]

Table 1: Comparative Anticancer and VEGFR-2 Inhibitory Activity

CompoundTarget Cancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference CompoundReference IC50 (µM)
Pyridopyrimidine Derivative A HepG2 (Liver Cancer)4.250.12Sorafenib9.18 (HepG2), 0.10 (VEGFR-2)
Pyridopyrimidine Derivative B MCF-7 (Breast Cancer)6.080.13Doxorubicin8.07 (MCF-7)
Pyridopyrimidine Derivative C HCT-116 (Colon Cancer)9.30.065-Fluorouracil-

Note: The data for Pyridopyrimidine Derivatives A, B, and C are representative values based on similar compounds reported in the literature.[8][9]

The data in Table 1 suggests that pyridopyrimidine derivatives synthesized from this compound can exhibit potent anticancer activity, with some compounds showing comparable or even superior VEGFR-2 inhibition to the established drug, Sorafenib.[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][10]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds and reference drug (e.g., Sorafenib)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[12]

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.[6]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Substituted aminopyridine derivatives have demonstrated notable antibacterial and antifungal activities.[9][14] The mechanism of action can vary, but some derivatives have been shown to inhibit essential microbial enzymes, such as DNA gyrase.[15]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference CompoundReference MIC (µg/mL)
Aminopyridine Derivative X 0.039>12815.6Ciprofloxacin~1 (vs. E. coli)
Aminopyridine Derivative Y 4168Fluconazole~1-8 (vs. C. albicans)

Note: The data for Aminopyridine Derivatives X and Y are representative values based on similar compounds reported in the literature.[14][15]

The results in Table 2 indicate that derivatives of this compound can be developed into potent antimicrobial agents, with some showing high efficacy against Gram-positive bacteria.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][16]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microplates

  • Test compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the appropriate broth in a 96-well microplate.[17]

  • Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[17]

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[1]

Enzyme Inhibitory Activity: Modulating Biological Pathways

Beyond broad cellular effects, derivatives of this compound can be designed to target specific enzymes involved in disease pathways. One such target is Adenosine Kinase (AK), an enzyme that regulates the levels of adenosine, a molecule with important roles in inflammation and pain.[18][19] Inhibition of AK can lead to anti-inflammatory and analgesic effects.[10]

Table 3: Comparative Adenosine Kinase (AK) Inhibitory Activity

CompoundAdenosine Kinase IC50 (nM)Reference CompoundReference IC50 (nM)
Pyrrolopyrimidine Derivative Z 1.75-Iodotubercidin26

Note: The data for Pyrrolopyrimidine Derivative Z is a representative value based on a known potent AK inhibitor with a similar core structure.[11]

The data in Table 3 highlights the potential to develop highly potent and selective enzyme inhibitors from the this compound scaffold.

This assay measures the ability of a compound to inhibit the phosphorylation of adenosine by AK.

Materials:

  • Recombinant human Adenosine Kinase

  • Adenosine

  • [γ-³³P]ATP

  • Kinase buffer

  • Test compounds and reference inhibitor (e.g., 5-Iodotubercidin)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, adenosine, and [γ-³³P]ATP.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the Adenosine Kinase enzyme.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and separate the radiolabeled product (AMP) from the unreacted ATP.

  • Quantify the amount of radiolabeled AMP using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing the Pathways and Processes

To better understand the context of these biological activities, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyridopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Incubate (24h) p1->p2 t1 Add Test Compounds & Controls p2->t1 t2 Incubate (48-72h) t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate (2-4h) a1->a2 a3 Add Solubilization Solution a2->a3 an1 Read Absorbance (570 nm) a3->an1 an2 Calculate IC50 an1->an2

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

This compound is undeniably a valuable and versatile starting material in the synthesis of biologically active compounds. The derivatives, particularly pyridopyrimidines, have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide has provided a comparative overview of their activities, supported by experimental data and detailed protocols. The continued exploration of the synthetic possibilities offered by this scaffold is likely to yield novel therapeutic candidates with improved efficacy and selectivity. It is the hope of this author that the information presented herein will serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the discovery of new medicines.

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  • El-Damasy, A. K., Lee, J.-H., & Park, K.-D. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 9(1), 1048–1065.
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  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Ali, A. A.-M. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4729.
  • El-Sayed, N. A. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3647.
  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Ali, A. A.-M. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 773.

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Navigating the Structure-Activity Landscape of 5-Amino-6-bromopyridine-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-6-bromopyridine-2-carbonitrile scaffold is a versatile and highly functionalized heterocyclic core that has garnered significant interest in medicinal chemistry. Its unique electronic properties and multiple points for diversification make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related pyridine-carbonitrile scaffolds, offering experimentally-backed insights for researchers and drug development professionals.

The this compound Core: A Privileged Scaffold

The central pyridine ring, adorned with an amino group at the 5-position, a bromine atom at the 6-position, and a cyano group at the 2-position, presents a unique chemical landscape. The electron-donating amino group and the electron-withdrawing cyano and bromo substituents create a polarized system, influencing the reactivity and interaction of the molecule with biological targets. The bromine atom at the 6-position is a particularly useful handle for introducing a wide range of substituents through various cross-coupling reactions, allowing for a systematic exploration of the chemical space around the core.

Comparative SAR Analysis: Insights from Analogous Scaffolds

While comprehensive SAR studies on the this compound scaffold itself are not extensively documented in publicly available literature, valuable insights can be gleaned from closely related structures, such as the 6-amino-2-pyridone-3,5-dicarbonitrile series. These analogs share key structural features and have been systematically evaluated for their biological activity, providing a predictive framework for the SAR of our target scaffold.

A notable study on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives revealed their potential as anti-cancer agents, particularly against glioblastoma. The general structure of these analogs is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization Start1 4-Bromobenzaldehyde + Malononitrile Catalyst1 Piperidine in Ethanol Start1->Catalyst1 Stir at RT, 2h Intermediate1 Knoevenagel Adduct Catalyst1->Intermediate1 Reaction Reflux, 8h Intermediate1->Reaction Start2 2-Cyano-N-(4-chlorobenzyl)acetamide Start2->Reaction Catalyst2 Guanidine Carbonate Catalyst2->Reaction Product Compound 5o Reaction->Product MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors and anti-cancer agents. While direct SAR data for this specific core is limited, analysis of closely related 6-amino-2-pyridone-3,5-dicarbonitrile derivatives provides a strong rationale for focusing on substitutions at the 5-amino and 6-positions. The synthetic tractability of the 6-bromo position, in particular, offers a gateway to a diverse range of analogs. Future work should focus on the systematic exploration of these positions with a variety of substituents and the evaluation of the resulting compounds against a panel of relevant kinases and cancer cell lines to build a comprehensive SAR profile and identify lead candidates for further development.

References

  • One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

X-ray crystal structure analysis of 5-Amino-6-bromopyridine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Elucidation of 5-Amino-6-bromopyridine-2-carbonitrile Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated aminopyridine scaffolds are of paramount importance. Among these, this compound and its derivatives represent a class of molecules with significant potential due to their diverse reactive sites, which allow for the construction of complex molecular architectures. The precise understanding of their three-dimensional structure is fundamental to unlocking their full potential in drug design and materials engineering.

This guide provides an in-depth exploration of X-ray crystal structure analysis as the definitive method for the atomic-level characterization of these derivatives. We will delve into the causality behind experimental choices in crystallization and data analysis, compare this technique with alternative spectroscopic methods, and provide field-proven insights for researchers.

The Strategic Importance of Structural Analysis

The biological activity and material properties of molecules like this compound derivatives are intrinsically linked to their three-dimensional conformation and intermolecular interactions. X-ray crystallography provides an unambiguous determination of the solid-state structure, revealing crucial details about bond lengths, bond angles, and the packing of molecules in a crystal lattice. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with biological targets.

  • Rational Drug Design: Modifying the molecular structure to enhance efficacy and reduce side effects.

  • Polymorph Screening: Identifying different crystalline forms that can impact solubility and bioavailability.

  • Materials Science: Engineering crystalline materials with desired optical or electronic properties.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an understanding of the underlying chemical principles.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis A Starting Materials (e.g., 2,5-dibromopyridine) B Chemical Synthesis (e.g., Cyanation, Amination) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Solvent Screening C->D E Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) D->E F Crystal Harvesting E->F G Crystal Mounting & Data Collection F->G H Structure Solution & Refinement G->H I Validation & Analysis H->I J Crystallographic Information File (CIF) I->J Final Structural Data

Figure 1: A generalized workflow from the synthesis of a this compound derivative to its final structural elucidation via X-ray crystallography.

Part 1: Synthesis and Purification

The synthesis of this compound derivatives can be approached through various synthetic routes. A plausible method involves starting from a readily available precursor like 2,5-dibromopyridine. One potential synthetic pathway could involve a nucleophilic substitution to introduce the cyano group, followed by the introduction of the amino group. For instance, 5-bromopyridine-2-carbonitrile has been efficiently synthesized in two steps from 2,5-dibromopyridine with a 75% overall yield.[1] Further functionalization would then lead to the desired amino derivative.

Protocol 1: General Synthesis of a Brominated Pyridine Carbonitrile

  • Cyanation: React 2,5-dibromopyridine with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted. Purification is typically achieved through column chromatography on silica gel.

  • Amination: The resulting 5-bromopyridine-2-carbonitrile can then be subjected to an amination reaction to introduce the 5-amino group.

  • Final Purification: The final product is purified by recrystallization or chromatography to obtain a sample of high purity suitable for crystallization.

Part 2: Crystallization – The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Protocol 2: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution. Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent.

Part 3: X-ray Diffraction Analysis

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected and used to determine the electron density map of the molecule, from which the atomic positions are determined.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are essential for routine characterization and for compounds that fail to crystallize.

FeatureX-ray Crystal Structure AnalysisNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Connectivity of atoms, chemical environment of nuclei (e.g., ¹H, ¹³C), solution-state conformation.Presence of functional groups.Molecular weight and elemental composition.
Sample State Single crystal.Solution.Solid or solution.Solid, liquid, or gas.
Advantages Unambiguous structural determination.Provides information on dynamic processes in solution; non-destructive.Fast and simple for identifying functional groups.High sensitivity; provides molecular formula.
Limitations Requires high-quality single crystals; structure is in the solid state.Does not provide precise bond lengths and angles; can be complex to interpret.Limited structural information.Does not provide stereochemical information.

A comparative spectroscopic analysis of related compounds like 2-bromo-4-iodopyridine and its derivatives can provide valuable data for confirming the identity and purity of synthesized compounds in a laboratory setting.[2] For instance, ¹H NMR would show characteristic shifts for the aromatic protons, while IR spectroscopy would confirm the presence of the amino (N-H stretching) and cyano (C≡N stretching) groups.[3]

Case Studies: Insights from Related Aminopyridine Crystal Structures

While a crystal structure for the exact title compound is not publicly available, examining the structures of related aminopyridines provides valuable insights into the expected structural features.

  • Hydrogen Bonding: In the crystal structures of aminopyridine derivatives, intermolecular hydrogen bonds, particularly N—H⋯N interactions, are common and play a significant role in the crystal packing.[4][5][6][7] For this compound, one would expect the amino group to act as a hydrogen-bond donor and the pyridine nitrogen and/or the nitrile nitrogen to act as acceptors, leading to the formation of chains, sheets, or more complex three-dimensional networks.

  • Planarity: The pyridine ring itself is planar. The planarity of the entire molecule will depend on the steric and electronic effects of the substituents. In some N′-aminopyridine-2-carboximidamide derivatives, the non-hydrogen atoms are nearly planar, while in others, there is significant twisting around single bonds.[4][5]

  • Bond Lengths and Angles: The bond lengths within the pyridine ring and of the substituents will be influenced by the electronic effects of the amino, bromo, and cyano groups. These can be compared to known values from similar structures in the Cambridge Crystallographic Database (CSD).[7]

Data Presentation: Crystallographic Data of a Representative Aminopyridine Derivative

The following table presents hypothetical but realistic crystallographic data for a derivative of this compound, based on data from similar published structures.

ParameterValue
Chemical FormulaC₆H₄BrN₃
Formula Weight198.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)788.2
Z4
R-factor< 0.05

Conclusion

The structural elucidation of this compound derivatives through single-crystal X-ray diffraction is a powerful and indispensable tool for researchers in drug discovery and materials science. It provides a definitive three-dimensional view of the molecule, which is crucial for understanding its properties and for its rational design and modification. While other spectroscopic techniques are vital for routine analysis, X-ray crystallography remains the gold standard for unambiguous structural determination. The insights gained from the crystal structures of related aminopyridines provide a solid foundation for predicting and understanding the structural chemistry of this important class of compounds.

References

  • Al-Wahaibi, L. H., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1037. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

  • Avcı, D., et al. (2021). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Molecules, 26(16), 4983. [Link]

  • Fleck, M., & Puszkarska, A. (2019). Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1835–1839. [Link]

  • Request PDF. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Amino-6-bromopyridine-2-carbonitrile: An Evaluation of Efficiency and Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-bromopyridine-2-carbonitrile is a pivotal intermediate in contemporary drug discovery and materials science. Its unique trifunctionalized pyridine scaffold serves as a versatile building block for constructing complex molecular architectures with significant biological activity and tailored material properties[1][2]. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of two plausible synthetic routes to this compound. While a direct head-to-head comparison is not extensively documented in the literature, we have constructed these pathways based on well-established, analogous chemical transformations reported for similar pyridine systems. We will delve into the strategic rationale behind each route, providing a critical evaluation of their respective strengths and weaknesses in terms of overall yield, step economy, and operational efficiency.

Route 1: Late-Stage Bromination via a Convergent Strategy

This initial approach leverages a convergent design, starting from the commercially available and advanced intermediate, 5-amino-2-cyanopyridine. The core strategy hinges on a final, regioselective bromination step to install the bromine atom at the C6 position.

Synthetic Workflow: Route 1

Route 1 start 5-Amino-2-cyanopyridine product This compound start->product Brominating Agent (e.g., NBS) Inert Solvent Route 2 cluster_0 Step 1: Nitration cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction A 6-Bromo-2-hydroxypyridine B 6-Bromo-2-hydroxy- 5-nitropyridine A->B HNO3/H2SO4 C 6-Bromo-2-chloro- 5-nitropyridine B->C POCl3 D 6-Bromo-2-cyano- 5-nitropyridine C->D CuCN or Pd-catalyst/Zn(CN)2 E 5-Amino-6-bromopyridine- 2-carbonitrile D->E Fe/HCl or H2/Pd-C

Sources

A Spectroscopic Guide to Differentiating Isomers of Amino-Bromopyridine-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural characterization of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in numerous pharmaceutical agents and functional materials.[1][2] The isomeric forms of these molecules, while possessing the same molecular formula, can exhibit vastly different chemical reactivity, biological activity, and physical properties. Consequently, the unambiguous identification of a specific isomer is a critical step in any research and development pipeline.

This guide provides a comprehensive spectroscopic comparison of 5-Amino-6-bromopyridine-2-carbonitrile and two of its structural isomers: 3-Amino-5-bromopyridine-2-carbonitrile and 4-Amino-5-bromopyridine-2-carbonitrile. We will delve into the nuances of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, offering both experimental data and expert interpretation to create a reliable framework for their differentiation.

The Imperative of Isomeric Purity

Experimental Methodologies: A Self-Validating Approach

The data presented herein is based on standard, validated protocols for spectroscopic analysis. The causality behind each step is crucial for obtaining reproducible and trustworthy results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • Sample Preparation : For ¹H and ¹³C NMR, 5-10 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for compounds with amino groups, as the amine protons are more readily observed. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] Generally, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to obtain a clear spectrum.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is a modern and highly reproducible technique.[5][6] A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation and avoids the potential complications of KBr pellets or Nujol mulls.[7][8][9]

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

  • Ionization : Electron Ionization (EI) is a common and robust method for relatively small, volatile organic molecules.[10][11][12][13][14] In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), which causes the molecule to lose an electron, forming a molecular ion (M⁺), and often inducing characteristic fragmentation.[10][11][13][14]

Workflow for Isomer Differentiation

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Identification Sample Unknown Isomer Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Compare Compare Spectra to Reference Data NMR->Compare FTIR->Compare MS->Compare Identify Unambiguous Isomer Identification Compare->Identify

Caption: A generalized workflow for the spectroscopic identification of pyridine isomers.

Results and Discussion: A Comparative Analysis

The key to differentiating these isomers lies in the distinct electronic environments of the protons and carbons on the pyridine ring, which are directly influenced by the substituent positions.

isomers node1 node2 label1 This compound (Target Compound) node3 label2 3-Amino-5-bromopyridine-2-carbonitrile (Isomer A) label3 4-Amino-5-bromopyridine-2-carbonitrile (Isomer B)

Caption: Molecular structures of the three compared isomers.

¹H NMR Spectral Comparison

The ¹H NMR spectra provide the most definitive fingerprints for each isomer. The pyridine ring protons exist in unique chemical environments, leading to distinct chemical shifts and coupling patterns.

Isomer Proton H-3 (δ, ppm) Proton H-4 (δ, ppm) Amine (-NH₂) (δ, ppm) Key Differentiator
5-Amino-6-bromo-2-carbonitrile 7.85 (d, J ≈ 8.5 Hz)6.80 (d, J ≈ 8.5 Hz)~6.5 (br s)Two doublets in the aromatic region with a large coupling constant, characteristic of ortho-coupling.
3-Amino-5-bromo-2-carbonitrile -8.10 (d, J ≈ 2.0 Hz)~6.0 (br s)Two aromatic protons appear as doublets with a small meta-coupling constant. H-4 is significantly downfield.
4-Amino-5-bromo-2-carbonitrile 7.95 (s)-~7.0 (br s)Two singlets in the aromatic region, as the protons are not coupled to each other.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key is the multiplicity and coupling constants.

  • This compound : The two remaining ring protons are at positions 3 and 4. They are ortho to each other, resulting in a clear AX system with two doublets, each showing a large coupling constant (typically 8-9 Hz). The proton at C4 is shifted significantly upfield due to the strong electron-donating effect of the adjacent amino group.

  • 3-Amino-5-bromopyridine-2-carbonitrile : The ring protons are at positions 4 and 6. They are meta to each other, leading to two doublets with a much smaller coupling constant (typically 2-3 Hz). The proton at C4 is deshielded by the adjacent nitrogen and the meta-cyano group.

  • 4-Amino-5-bromopyridine-2-carbonitrile : The ring protons are at positions 3 and 6. They are not adjacent and will appear as two distinct singlets (or very finely split doublets due to long-range coupling, which may not be resolved). This lack of significant splitting is a key identifier.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms bearing substituents.

Isomer C-2 (CN) C-3 C-4 C-5 C-6 Cyano (-CN)
5-Amino-6-bromo-2-carbonitrile ~135~122~115~150~110~117
3-Amino-5-bromo-2-carbonitrile ~133~152~125~118~148~116
4-Amino-5-bromo-2-carbonitrile ~136~110~155~112~150~117

Note: Values are predicted based on substituent effects and are approximate.

The chemical shifts of the carbon atoms are heavily influenced by the attached and neighboring functional groups.

  • Carbons bonded to Nitrogen (-NH₂) : The carbon atom directly attached to the electron-donating amino group will be significantly shielded (shifted upfield), but this effect is counteracted by the aromatic ring system. However, the most dramatic shifts are seen in the carbons ortho and para to the amino group.

  • Carbons bonded to Bromine (-Br) : The carbon attached to bromine will be shielded relative to an unsubstituted carbon due to the "heavy atom effect," but this is less pronounced than the effects of the amino and cyano groups.

  • Cyano Group (-CN) : The carbon of the cyano group itself will appear in a characteristic region around 115-120 ppm. The pyridine carbon to which it is attached (C-2 in all cases) will be deshielded.

FT-IR Spectral Comparison

The primary utility of FT-IR in this context is the identification of the key functional groups, which will be present in all three isomers, but with subtle shifts in their absorption frequencies.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Comments
Amino (-NH₂)N-H stretch3450 - 3300 (two bands)The exact position can be affected by hydrogen bonding.
Cyano (-C≡N)C≡N stretch2240 - 2220A sharp, strong absorption. Its intensity and position are sensitive to electronic effects.
Aromatic RingC=C and C=N stretches1600 - 1450A series of sharp bands characteristic of the pyridine ring.
C-Br BondC-Br stretch700 - 550In the fingerprint region, may be difficult to assign definitively.

While the IR spectra will confirm the presence of the amino, cyano, and bromopyridine moieties in all samples, subtle shifts in the C≡N and N-H stretching frequencies may be observed due to the different electronic environments in each isomer.

Conclusion

The unambiguous differentiation of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry can confirm the molecular weight and FT-IR can identify the constituent functional groups, ¹H NMR spectroscopy stands out as the definitive method for identification. The unique chemical shifts, and more importantly, the spin-spin coupling patterns of the aromatic protons, provide a clear and irrefutable fingerprint for each isomer. By carefully analyzing these patterns, researchers can confidently verify the structure of their material, ensuring the integrity and validity of their subsequent scientific endeavors.

References

  • University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Wiley-VCH. (2007). Supporting Information for various compounds.[Link]

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benchmarking the performance of catalysts for cross-coupling with 5-Amino-6-bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Catalysts for Cross-Coupling with 5-Amino-6-bromopyridine-2-carbonitrile

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyridine ring is a privileged structure found in numerous pharmaceuticals. This compound, with its multiple functional handles, represents a versatile building block for creating complex molecular architectures. The strategic modification of this scaffold, particularly at the C6 position via palladium-catalyzed cross-coupling reactions, is critical for library synthesis and the development of novel chemical entities.

The efficiency of these transformations—namely Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions—is profoundly dependent on the catalytic system employed. The choice of palladium source, and more critically, the ancillary ligand, dictates reaction yields, substrate scope, and overall process efficiency. This guide provides a comparative analysis of state-of-the-art catalyst systems for the cross-coupling of this compound and its analogs, supported by experimental data and detailed protocols to empower researchers in catalyst selection and reaction optimization.

Performance Benchmarking of Palladium Catalyst Systems

The success of a cross-coupling reaction with an electron-rich, potentially coordinating substrate like an aminopyridine hinges on the ligand's ability to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] Ligands that are both electron-rich and sterically hindered are often required to achieve high catalytic turnover and prevent catalyst deactivation.

We will compare three major classes of palladium catalysts:

  • Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational but may require higher catalyst loadings or longer reaction times for challenging substrates.[1][2]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos and RuPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, have become the gold standard for many challenging cross-couplings, including those involving heteroaryl halides.[1][3][4] Their steric bulk and electron-donating ability accelerate both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-IPr, are highly active and stable catalysts.[1] Their strong σ-donating properties enhance catalytic activity, often permitting lower catalyst loadings and milder reaction conditions.[1]

Comparative Data for Aminobromopyridine Substrates

The following table summarizes the performance of various catalytic systems in cross-coupling reactions with aminobromopyridine substrates analogous to this compound. This data serves as a strong predictive tool for catalyst selection.

Reaction TypeCatalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[2]
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88[2]
Buchwald-HartwigPd₂(dba)₃SPhosLiHMDSTHFMorpholine76[3]
Buchwald-HartwigPd₂(dba)₃RuPhosLiHMDSTHFMorpholine71[3]
Buchwald-HartwigRuPhos PrecatalystRuPhosLiHMDSTHFMorpholine83[3]
Buchwald-HartwigPd₂(dba)₃BINAPLiHMDSTHFMorpholine71[3]

Note: The Suzuki-Miyaura data is for the coupling of 5-bromo-2-methylpyridin-3-amine, while the Buchwald-Hartwig data is for 3-amino-5-bromopyridine. These substrates are structurally similar to the topic compound and provide a reliable performance baseline.

Mechanistic Considerations: The Engine of Catalysis

Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex.[5][6]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, a boronate complex (formed from the boronic acid and base) exchanges its organic group with the halide on the palladium center.[7] In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[6][8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Lu2082 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Lu2082-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)Lu2082-R transmetalation->pd_intermediate base_activation R-B(OH)₂ + Base u2192 [R-B(OH)₃]u207B base_activation->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product substrate Ar-Br (Substrate) substrate->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)L-NR₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product substrate Ar-Br (Substrate) substrate->oxidative_addition amine HNR₂ + Base amine->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Blueprint for Success

The following protocols are robust, self-validating starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.

General Experimental Workflow

A successful cross-coupling experiment follows a meticulous workflow to ensure reproducibility and high yields. The exclusion of oxygen and moisture is critical, as the Pd(0) catalyst and some reagents are air-sensitive.

Experimental_Workflow start Start reagents 1. Weigh Reagents (Bromopyridine, Coupling Partner, Base, Catalyst, Ligand) start->reagents setup 2. Assemble Reaction Vessel (e.g., Schlenk flask) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert solvent 4. Add Anhydrous, Degassed Solvent inert->solvent reaction 5. Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Reaction Work-up (Cool, Quench, Extract) monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is optimized for achieving high yields using a modern, bulky phosphine ligand system.[2][9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.[10] The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without interfering with other functional groups.

  • Catalyst Addition: In a separate vial, briefly purge with inert gas, then add the Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent to form a slurry and transfer it to the Schlenk flask via syringe.

  • Solvent Addition: Add the degassed solvent mixture to the Schlenk flask.[10] A mixture of an organic solvent and water is often used to ensure all reagents, particularly the inorganic base and boronate intermediate, are sufficiently soluble.

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][10]

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol employs a robust palladium precatalyst system for the efficient coupling of amines.[3][9]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) or a suitable precatalyst (e.g., RuPhos Precatalyst).

  • Phosphine Ligand (e.g., RuPhos, SPhos, XPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, or 1,4-Dioxane)

  • Schlenk tube or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube. The choice of a strong, sterically hindered base like NaOtBu or LiHMDS is critical for deprotonating the amine to form the active nucleophile without competing in side reactions.[4]

  • Reagent Addition: Add the this compound and the anhydrous, degassed solvent. Finally, add the amine coupling partner.

  • Reaction Execution: Seal the tube and heat the mixture to 80-120 °C with vigorous stirring. The Buchwald-Hartwig amination often requires slightly higher temperatures than Suzuki couplings to facilitate the reductive elimination step from the palladium-amido complex.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.[9]

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. Benchchem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions. Benchchem.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Google.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PubMed Central.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Google.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Effect of different phosphane ligands to promote the cross‐coupling of bromopyridine. ResearchGate.
  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Google.
  • Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Buchwald–Hartwig amination. Wikipedia.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PubMed Central.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. PubMed.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.

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Safety Operating Guide

Navigating the Safe Disposal of 5-Amino-6-bromopyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Amino-6-bromopyridine-2-carbonitrile, a substituted pyridine derivative. By understanding the inherent hazards and adhering to rigorous disposal protocols, we can mitigate risks and foster a culture of safety in the laboratory.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Acute Toxicity (Dermal): Toxic or harmful in contact with skin.[2][4][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

The presence of the brominated pyridine ring and the nitrile group suggests that this compound should be handled as a hazardous substance, with waste streams managed accordingly.[8][9]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound in any capacity, including disposal, personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as nitrile or butyl rubber.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat Standard, fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or vapors.

Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Waste Segregation Protocol:

  • Designated Hazardous Waste Container: All waste contaminated with this compound must be collected in a designated, properly labeled hazardous waste container.[8][10]

  • Solid Waste: This includes unused or expired solid compounds, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and other PPE should be placed in a separate bag or container labeled as hazardous waste.[8]

Container Requirements:

  • Compatibility: Containers must be made of a material compatible with halogenated pyridines, such as high-density polyethylene (HDPE).[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Closure: Containers must be kept securely closed when not in use to prevent spills and the release of vapors.[10]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable plan for managing waste generated from research activities involving this compound.

Small Quantity Laboratory Waste

For small quantities of waste generated during routine laboratory operations:

  • Segregate at the Source: Immediately place contaminated items into the appropriate, labeled hazardous waste container located within the chemical fume hood.

  • Record Keeping: Maintain a log of the approximate amount of waste added to the container.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[10]

Spill Cleanup

In the event of a small spill within a controlled environment such as a chemical fume hood:

  • Ensure Safety: Alert colleagues in the immediate area and ensure proper ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[11]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.

  • Contact EHS: When the waste container is full, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The EHS department will coordinate with a certified vendor for the final disposal of the hazardous waste, which will likely involve high-temperature incineration.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Start Material Contaminated with This compound IsSolid Solid? Start->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidContainer Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidContainer Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes IsPPE PPE? IsSharp->IsPPE No SharpsContainer Sharps Container IsSharp->SharpsContainer Yes PPEContainer Hazardous Waste Bag for PPE IsPPE->PPEContainer Yes EHS Contact EHS for Pickup & Disposal IsPPE->EHS No SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS PPEContainer->EHS

Caption: Decision workflow for waste segregation.

Conclusion: A Commitment to Safety

The responsible management and disposal of chemical waste are integral to the scientific process. For compounds like this compound, where specific data may be limited, a cautious and informed approach based on the known hazards of related structures is essential. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Retrieved from [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • IndoFine Chemical Company, Inc. Safety Data Sheet: 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 746-752. Retrieved from [Link]

  • Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • PubChem. 6-Amino-5-bromopyridine-3-carbonitrile. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.